Triallyl trimellitate
Description
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Properties
IUPAC Name |
tris(prop-2-enyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h4-8,12H,1-3,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPURDFRFHUDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29323-03-3 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29323-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044901 | |
| Record name | Triallyl trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2694-54-4 | |
| Record name | Triallyl trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2694-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJD3RL023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triallyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of triallyl trimellitate, a versatile molecule with applications in polymer chemistry and materials science. This document details the chemical properties, a robust synthesis protocol, purification methods, and in-depth characterization techniques.
Introduction
This compound (TATM) is the triester of trimellitic acid and allyl alcohol. Its chemical formula is C₁₈H₁₈O₆, and it has a molecular weight of 330.33 g/mol .[1] TATM is a pale yellow, viscous liquid soluble in alcohols and ethers but insoluble in water.[2] The molecule possesses three reactive allyl groups, making it a highly effective cross-linking agent in the production of polymers and resins.[2]
Chemical Structure:
-
IUPAC Name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate[3]
-
CAS Number: 2694-54-4[3]
-
Molecular Formula: C₁₈H₁₈O₆[3]
Synthesis of this compound
The primary method for synthesizing this compound is the direct esterification of trimellitic anhydride (B1165640) with allyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl groups of allyl alcohol attack the carbonyl carbons of trimellitic anhydride. To drive the reaction to completion, the water formed as a byproduct is continuously removed.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Direct Esterification
This protocol is based on established methods for the synthesis of trimellitate esters.[2][4]
Materials:
-
Trimellitic anhydride (1.0 mol)
-
Allyl alcohol (3.5 mol, slight excess)
-
p-Toluenesulfonic acid (0.02 mol, catalyst)
-
Toluene (B28343) (as azeotropic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is charged with trimellitic anhydride (1.0 mol), allyl alcohol (3.5 mol), and toluene. The flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Catalyst Addition: p-Toluenesulfonic acid (0.02 mol) is added to the reaction mixture.
-
Esterification: The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up: The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to remove unreacted allyl alcohol and other impurities, yielding pure this compound.
Characterization of this compound
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Pale yellow, viscous liquid |
| Solubility | Soluble in alcohol, ether; insoluble in water |
| Density | 1.161 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.525 |
| Boiling Point | 210 °C at 45 mmHg |
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol: A thin film of the purified liquid is placed between two sodium chloride plates and the spectrum is recorded.
Interpretation of the FTIR Spectrum: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | =C-H stretching (alkene) |
| ~2950-2850 | C-H stretching (alkane) |
| ~1725 | C=O stretching (ester carbonyl) |
| ~1645 | C=C stretching (alkene) |
| ~1250 and ~1100 | C-O stretching (ester) |
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
Experimental Protocol: The NMR spectra are recorded on a spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.8 | m | 3H | Aromatic protons (C₆H₃) |
| ~6.1 - 5.8 | m | 3H | -CH=CH₂ |
| ~5.4 - 5.2 | m | 6H | -CH=CH ₂ |
| ~4.8 | d | 6H | -O-CH ₂-CH=CH₂ |
¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~165-164 | Ester carbonyl carbons (C=O) |
| ~135-130 | Aromatic carbons (quaternary) |
| ~132 | Olefinic carbon (-C H=CH₂) |
| ~130-128 | Aromatic carbons (CH) |
| ~118 | Olefinic carbon (-CH=C H₂) |
| ~66 | Methylene carbon (-O-C H₂-) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol: The mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).
Interpretation of the Mass Spectrum: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 330. The fragmentation pattern will likely involve the loss of allyl groups (C₃H₅, 41 Da) and subsequent fragmentation of the trimellitate core.[3]
Characterization Workflow
References
An In-depth Technical Guide to the Chemical Properties and Structure of Triallyl Trimellitate
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of triallyl trimellitate. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this trifunctional ester.
Chemical Identity and Properties
This compound, systematically named tris(prop-2-enyl) benzene-1,2,4-tricarboxylate, is a pale yellow, oily liquid.[1][2] Its structure features a central benzene (B151609) ring substituted with three allyl ester groups, which impart its utility as a crosslinking agent and plasticizer.[1][2]
Chemical Structure
Caption: 2D Structure of this compound.
Identifiers and Physical Properties
The key identifiers and physical properties of this compound are summarized in the tables below for easy reference.
| Identifier | Value |
| IUPAC Name | tris(prop-2-enyl) benzene-1,2,4-tricarboxylate[1] |
| Synonyms | Triallyl benzene-1,2,4-tricarboxylate, Trimellitic acid triallyl ester[1] |
| CAS Number | 2694-54-4[1] |
| Molecular Formula | C₁₈H₁₈O₆[1] |
| Molecular Weight | 330.33 g/mol [1] |
| Property | Value |
| Appearance | Pale yellow liquid[1][2] |
| Density | 1.161 g/mL at 25 °C[1] |
| Boiling Point | 210 °C at 4.5 mmHg |
| Refractive Index | n²⁰/D 1.525[1] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[1][2] |
Synthesis and Purification
This compound is typically synthesized via the Fischer esterification of trimellitic anhydride (B1165640) with allyl alcohol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by the continuous removal of water, often accomplished using a Dean-Stark apparatus.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Trimellitic anhydride (1 mol)
-
Allyl alcohol (3.3 mol, 10% excess)
-
p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)
-
Toluene (as a water-entraining solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dean-Stark apparatus and condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add trimellitic anhydride, allyl alcohol, and toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a pale yellow oil.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 7.8 | m | 3H | Aromatic protons |
| ~6.1 - 5.8 | m | 3H | -CH=CH₂ |
| ~5.4 - 5.2 | m | 6H | -CH=CH ₂ |
| ~4.8 | d | 6H | -O-CH ₂-CH=CH₂ |
¹³C NMR (Carbon-13 NMR) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 164 | C=O (Ester carbonyls) |
| ~135 - 132 | Aromatic C-H |
| ~132 - 130 | Aromatic quaternary carbons |
| ~132 | -CH =CH₂ |
| ~119 | -CH=C H₂ |
| ~66 | -O-CH₂ -CH=CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2980-2850 | C-H stretch | -C-H (alkane) |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1645 | C=C stretch | Alkene |
| ~1270, ~1120 | C-O stretch | Ester |
| ~990, ~930 | =C-H bend | Alkene (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 330
-
Major Fragments:
-
Loss of an allyl group (-CH₂CH=CH₂): m/z = 289
-
Loss of an allyloxy group (-OCH₂CH=CH₂): m/z = 273
-
Fragments corresponding to the trimellitic acid anhydride ion and its further fragments.
-
Prominent peak for the allyl cation: m/z = 41
-
This comprehensive guide provides essential technical information on this compound for researchers and professionals. The detailed chemical properties, a representative synthesis protocol, and expected spectroscopic data serve as a valuable resource for the application and further study of this versatile chemical compound.
References
CAS number and molecular weight of triallyl trimellitate
An In-depth Technical Guide to Triallyl Trimellitate
This technical guide provides a comprehensive overview of this compound (TATM), focusing on its chemical properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound, also known by synonyms such as TATM and triallyl 1,2,4-benzenetricarboxylate, is a trifunctional monomer notable for its three reactive allyl groups.[1][2][3] These groups make it a highly effective crosslinking agent.[1][4][5] It typically presents as a pale yellow, transparent liquid.[1][4][5]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2694-54-4 | [1][2][4][6][7] |
| EC Number | 220-264-2 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₆ | [1][2][6][8] |
| Molecular Weight | 330.34 g/mol | [1][2][8] |
| Density | 1.161 g/mL at 25°C | [1][4][5] |
| Boiling Point | 160°C (at 0.1 mmHg) | [1] |
| Refractive Index (n20/D) | 1.525 | [4][5] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [4][5] |
Synthesis and Experimental Protocols
Synthesis of this compound via Esterification
This protocol describes a general procedure for synthesizing TATM by reacting trimellitic anhydride (B1165640) with allyl alcohol. The reaction is driven to completion by removing the water byproduct using a Dean-Stark apparatus.
Materials:
-
Trimellitic anhydride
-
Allyl alcohol (excess)
-
An acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[4][5][9]
-
Toluene (B28343) (for azeotropic water removal)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.[9][10]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine trimellitic anhydride, a 3- to 5-fold molar excess of allyl alcohol, and enough toluene to fill the trap.[10]
-
Catalyst Addition: Slowly add the acid catalyst to the stirring reaction mixture.
-
Esterification: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until water ceases to be collected, indicating the reaction is near completion (typically several hours).[10]
-
Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst, repeating until the aqueous layer is neutral.[10]
-
Purification: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent and excess allyl alcohol via rotary evaporation. The final product may be further purified by vacuum distillation to yield pure this compound.
Polymerization and Applications
The three allyl groups in TATM allow it to form highly crosslinked, three-dimensional polymer networks through free-radical polymerization.[3][11] This property is central to its primary applications.
Free-Radical Polymerization Protocol
This protocol outlines a general method for the solution polymerization of TATM, which can help control the reaction temperature and delay the onset of gelation.
Materials:
-
This compound (monomer)
-
A suitable solvent (e.g., benzene, toluene)
-
A radical initiator (e.g., AIBN or benzoyl peroxide)[11]
-
Nitrogen gas supply
-
Methanol (B129727) (for precipitation)
-
Reaction flask with condenser, stirrer, and nitrogen inlet.[11]
Procedure:
-
Setup: Dissolve a known quantity of this compound in the solvent within the reaction flask.
-
Initiator Addition: Add the radical initiator (typically 0.5–2 mol% relative to the monomer).[3][11]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which inhibits radical polymerization.[3][11]
-
Polymerization: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60–80°C for AIBN) under a gentle, continuous nitrogen flow.[11]
-
Monitoring: The reaction's progress can be monitored by analyzing monomer conversion in aliquots taken at various time intervals.
-
Termination and Isolation: After the desired time, cool the reaction. Precipitate the resulting polymer by slowly adding the solution to a large volume of stirred methanol.[10]
-
Purification and Drying: Collect the polymer via filtration, wash with fresh methanol to remove unreacted monomer, and dry in a vacuum oven at a moderate temperature until a constant weight is achieved.[10]
Key Applications
-
Crosslinker and Plasticizer: TATM is primarily used as a highly effective crosslinker and a plasticizer.[1][7] Its structure allows it to create robust networks in polymers, enhancing their thermal stability and mechanical properties.
-
High-Temperature Materials: Due to its high-temperature resistance and low volatility, it is applied in materials that must endure extreme conditions over long periods, such as automotive interior components and wire and cable insulation.[1][12]
-
Pharmaceutical Formulations: While not an active ingredient itself, TATM falls into the class of plasticizers that are used in pharmaceutical dosage forms, such as in polymer coatings for controlled-release tablets or beads.[12][13] Its role would be to improve the flexibility and durability of the polymeric film, which can be critical for controlling drug release kinetics.
Safety and Handling
This compound is considered harmful if swallowed and can cause skin and serious eye irritation.[4][5] It may also lead to respiratory irritation.[4][5]
-
Handling: It should be handled in a well-ventilated area, such as an efficient fume hood. Direct contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[1]
References
- 1. This compound(TATM) - BeiLi Technologies [beilichem.com]
- 2. This compound | C18H18O6 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2694-54-4 [amp.chemicalbook.com]
- 5. This compound | 2694-54-4 [chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. parchem.com [parchem.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 13. Determination of plasticizers commonly used in pharmaceutical dosage forms by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
spectroscopic analysis of triallyl trimellitate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of Triallyl Trimellitate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. This compound (TATM), with its applications as a crosslinking agent and in polymer chemistry, necessitates a comprehensive spectroscopic characterization. This guide provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with predicted data, detailed experimental protocols, and a workflow visualization.
Molecular Structure
This compound (IUPAC name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate) is an aromatic ester with the chemical formula C₁₈H₁₈O₆ and a molecular weight of approximately 330.33 g/mol .[1][2] Its structure consists of a central benzene (B151609) ring substituted with three carboxylate groups at positions 1, 2, and 4, each esterified with an allyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three allyl groups. The asymmetry of the substitution on the benzene ring renders the three aromatic protons chemically non-equivalent.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | d | 1H | Aromatic H |
| ~8.2 - 8.4 | dd | 1H | Aromatic H |
| ~7.9 - 8.1 | d | 1H | Aromatic H |
| ~5.9 - 6.1 | m | 3H | -CH=CH₂ |
| ~5.2 - 5.4 | m | 6H | -CH=CH₂ |
| ~4.8 - 5.0 | d | 6H | -O-CH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all 18 carbon atoms in the molecule. Due to symmetry, some carbons in the allyl groups are equivalent.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (Ester) |
| ~134 - 136 | Aromatic C (quaternary) |
| ~131 - 133 | Aromatic CH |
| ~128 - 130 | Aromatic CH |
| ~131 - 133 | -CH=CH₂ |
| ~118 - 120 | -CH=CH₂ |
| ~65 - 67 | -O-CH₂- |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the ester and allyl groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | =C-H stretch (aromatic and alkene) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester carbonyl) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 - 1100 | Strong | C-O stretch (ester) |
| ~990, ~920 | Strong | =C-H bend (alkene out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
High-Resolution Mass Spectrometry (HRMS)
For C₁₈H₁₈O₆:
-
Calculated Monoisotopic Mass: 330.1103 Da
-
Observed [M+H]⁺: 331.1176 Da[1]
Fragmentation Pattern
Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to fragment. Key fragment ions observed in LC-MS analysis are presented below.
Table 4: Major Fragment Ions of this compound in MS
| m/z | Possible Assignment |
| 331.1176 | [M+H]⁺ (Protonated molecular ion) |
| 273.0757 | [M - C₃H₅O]⁺ (Loss of an allyloxy radical) |
| 193.0131 | [M - 2(C₃H₅O) - H]⁺ (Loss of two allyloxy groups) |
| 81.0699 | [C₆H₅O]⁺ |
| 41.0386 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) method is ideal. Place a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system such as methanol (B129727) or acetonitrile (B52724)/water.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.
-
Chromatographic Separation (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters (ESI+):
-
Ionization mode: Electrospray Ionization, positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 120-150 °C.
-
Scan range: m/z 50-500.
-
For fragmentation data (MS/MS), select the precursor ion (m/z 331.1) and apply collision-induced dissociation (CID) with varying collision energies.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions.
Workflow Visualization
The logical flow of spectroscopic analysis, from sample handling to final data interpretation, is crucial for systematic characterization.
References
thermal stability and degradation of triallyl trimellitate
An In-depth Technical Guide on the Thermal Stability and Degradation of Triallyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TATM) is a trifunctional monomer characterized by a central benzene (B151609) ring with three ester groups, each connected to a reactive allyl chain.[1] Its molecular formula is C18H18O6, and it has a molecular weight of approximately 330.34 g/mol .[1][2] TATM is utilized as a high-performance crosslinker and plasticizer, particularly in applications demanding high-temperature resistance over extended periods, such as in automotive interiors and specialized wires and cables.[1] The three allyl groups enable the formation of a dense cross-linked polymer network, contributing to the thermal stability of the final material.[1][3] Understanding the thermal stability and degradation profile of TATM is crucial for defining its processing parameters and predicting the long-term performance and reliability of materials incorporating it.
Estimated Thermal Properties of this compound
Direct experimental data on the thermal properties of this compound is not extensively available in public literature. However, by examining structurally similar compounds, such as other allyl esters and trimellitates like triallyl aconitate and trioctyl trimellitate, we can estimate its thermal behavior.[4][5] The presence of the stable aromatic ring and the high molecular weight are expected to contribute to good thermal stability.
| Thermal Property | Estimated Value | Rationale and Remarks |
| Boiling Point (Tb) | > 320 °C (at atmospheric pressure) | The reported boiling point is 160°C at a reduced pressure of 0.1 mmHg.[1] This suggests a high boiling point at atmospheric pressure. Significant polymerization and decomposition are likely to occur at these elevated temperatures. |
| Decomposition Temperature (Td) | Onset > 250 °C | Allyl-containing polymers often exhibit a two-stage degradation, with the initial fragmentation of pendant allyl groups occurring at lower temperatures (around 225-350°C), followed by backbone scission at higher temperatures.[6] The stable benzene core of TATM likely elevates the onset of significant decomposition. |
| Glass Transition Temp. (Tg) of Polymer | > 160 °C | As a trifunctional monomer, TATM is capable of forming a rigid, highly cross-linked polymer network. Such networks typically exhibit high glass transition temperatures due to restricted chain mobility.[5] |
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways. Based on the degradation mechanisms of similar allyl esters and polyesters, the process likely initiates with reactions involving the allyl groups, followed by the cleavage of the ester bonds at higher temperatures.[6][7]
A proposed logical sequence for the thermal degradation of TATM is as follows:
-
Initial Allyl Group Reactions: At elevated temperatures, the pendant allyl groups can undergo various reactions, including cross-linking, cyclization, or fragmentation.[6] This can lead to the initial change in material properties without significant mass loss.
-
Ester Bond Scission: As the temperature increases further, the ester linkages are likely to cleave. This can occur through mechanisms such as β-hydrogen bond scission, leading to the formation of carboxylic acid and alkene end-groups, or through homolytic cleavage, generating radical species.[7]
-
Fragmentation of the Aromatic Core: At very high temperatures, the central trimellitate ring will start to fragment, leading to the evolution of a complex mixture of smaller volatile organic compounds and the formation of a char residue.
Caption: Proposed multi-stage thermal degradation pathway for TATM.
Experimental Protocols for Thermal Analysis
The thermal stability of this compound and its polymeric derivatives is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of char residue.[8]
Experimental Protocol:
-
Sample Preparation: A small, representative sample of TATM (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.[8]
-
Thermal Program:
-
The sample is equilibrated at a starting temperature, for example, 30°C.
-
The sample is then heated at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature, typically in the range of 600°C to 800°C.[8]
-
-
Data Analysis:
-
The sample weight is plotted as a percentage of the initial weight against temperature to generate the TGA curve.
-
The first derivative of the weight loss with respect to temperature (DTG curve) is plotted to identify the temperature of the maximum rate of decomposition (Tmax).[8]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) of the cured polymer.[8]
Experimental Protocol:
-
Sample Preparation: A small amount of the cured TATM polymer (typically 5-10 mg) is hermetically sealed in a DSC sample pan (e.g., aluminum).
-
Instrument Setup: A sealed empty pan is used as a reference. The DSC cell is maintained under a constant flow of an inert gas like nitrogen.[8]
-
Thermal Program (for Tg determination):
-
The sample is equilibrated at a temperature well below the expected Tg (e.g., 25°C).[8]
-
The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above the Tg.
-
The sample is then cooled back to the starting temperature.
-
A second heating scan is typically performed at the same rate to ensure a consistent thermal history. The Tg is determined from the second heating curve.
-
-
Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step change in the baseline of the DSC curve.
Caption: Standard experimental workflow for TGA and DSC analysis.
References
- 1. This compound(TATM) - BeiLi Technologies [beilichem.com]
- 2. This compound | C18H18O6 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2694-54-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Triallyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Triallyl trimellitate (TATM), with the chemical formula C₁₈H₁₈O₆, is a pale yellow liquid characterized by the presence of three allyl groups attached to a trimellitate backbone.[1][2] This structure imparts unique properties, making it a highly effective crosslinking agent in the production of polymers and as a plasticizer.[1] Understanding its solubility in various solvents is critical for its effective use in synthesis, formulation, and purification processes.
Solubility Profile of this compound
A thorough review of available literature indicates a consistent qualitative description of this compound's solubility. However, specific quantitative data (e.g., in g/100 mL or mol/L) is not found in publicly accessible databases or scientific papers.
Qualitative Solubility
Multiple sources confirm that this compound is:
This solubility profile is consistent with its chemical structure—a relatively nonpolar ester. The three ester groups and the benzene (B151609) ring contribute to its affinity for organic solvents, while the lack of significant hydrogen bonding capability with water accounts for its aqueous insolubility.
Predicted and Comparative Solubility
In the absence of direct quantitative data for this compound, an estimation of its solubility can be inferred from structurally analogous compounds. For instance, triethylhexyl trimellitate, another trialkyl trimellitate, exhibits the following solubility characteristics:
-
Dimethyl Sulfoxide (DMSO): 10-50 mg/L
-
Ethanol: 10-50 mg/L
-
Acetone (B3395972): >100 mg/L
While not a direct substitute, this data suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like acetone and moderate to low solubility in protic solvents like ethanol.
Based on these observations, a predicted solubility table for this compound is presented below. It is crucial to note that these are estimations and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ethers | Diethyl Ether, THF | Soluble |
| Ketones | Acetone | Highly Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |
| Chlorinated Solvents | Dichloromethane | Soluble |
| Water | Water | Insoluble |
Experimental Determination of Solubility
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5]
Shake-Flask Method Protocol
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials. The excess solute is crucial to ensure a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved this compound to settle.
-
Alternatively, centrifuge the vials at a set temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Synthesis of this compound
A common method for the preparation of this compound involves the esterification of trimellitic anhydride (B1165640) with allyl alcohol.[2][3]
General Synthesis Protocol
Reactants:
-
Trimellitic anhydride
-
Allyl alcohol
-
Sulfuric acid (catalyst)
Procedure:
-
Trimellitic anhydride and allyl alcohol are charged into a reaction vessel.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is heated to promote the esterification reaction.
-
Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the triester.
-
Upon completion of the reaction, the crude product is purified, typically through washing and distillation, to yield this compound.
Synthesis Workflow Diagram
References
The Core Mechanism of Triallyl Trimellitate Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl trimellitate (TATM) is a trifunctional monomer pivotal in the synthesis of highly crosslinked polymers. Its utility spans a wide range of applications, including the modification of polymers to enhance thermal and mechanical properties. This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of TATM, with a focus on free-radical induced processes. The intricate interplay between propagation, chain transfer, intramolecular cyclization, and intermolecular crosslinking is detailed. This document also presents relevant quantitative data, detailed experimental protocols derived from analogous multi-allyl systems, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in polymer chemistry and material science.
Introduction
This compound (TATM) is an aromatic tri-ester featuring three reactive allyl groups. This structural characteristic makes it a valuable crosslinking agent and a monomer for the formation of complex, three-dimensional polymer networks. The polymerization of TATM, and multi-allyl monomers in general, proceeds via a free-radical chain mechanism. However, the kinetics and the final polymer architecture are significantly influenced by the inherent reactivity of the allyl groups, which are prone to degradative chain transfer reactions. This guide will elucidate the fundamental steps of TATM polymerization, from initiation to the formation of a highly crosslinked network.
The Free-Radical Polymerization Mechanism of this compound
The polymerization of TATM is initiated by the generation of free radicals, which can be achieved through thermal decomposition of an initiator or by photolysis. The overall process can be broken down into the classical steps of initiation, propagation, and termination, with the addition of crucial side reactions that define the final network structure.
Initiation
The process begins with the decomposition of a radical initiator (I) to produce primary radicals (R•). Common initiators for bulk polymerization include peroxides like benzoyl peroxide (BPO) or dicumyl peroxide (DCP), and azo compounds such as azobisisobutyronitrile (AIBN).[1] These primary radicals then add to one of the allyl double bonds of a TATM molecule to start a growing polymer chain.
-
Decomposition: I -> 2R•
-
Addition: R• + M -> RM• (where M is the TATM monomer)
Propagation
The newly formed radical (RM•) propagates by adding to subsequent TATM monomers. Due to the presence of three allyl groups, the propagation can lead to a growing polymer chain with pendant allyl groups.
RM• + M -> RMM•
A significant characteristic of allyl monomer polymerization is the competing reaction of degradative chain transfer .[2] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in a terminated polymer chain and a resonance-stabilized allyl radical from the monomer. This new radical is less reactive and less likely to initiate a new chain, thus slowing down the overall polymerization rate and limiting the kinetic chain length.[2]
P• + M -> PH + M• (allyl radical)
Intramolecular Cyclization
A growing polymer chain containing a pendant allyl group can undergo an intramolecular cyclization reaction. The radical end of the chain can attack its own pendant double bond, forming a cyclic structure within the polymer backbone. This process is more prevalent at lower monomer concentrations.
Intermolecular Crosslinking and Gelation
As the polymerization progresses and monomer is consumed, the likelihood of intermolecular reactions increases. A growing radical on one polymer chain can attack a pendant allyl group on a neighboring chain. This intermolecular crosslinking is the fundamental process that leads to the formation of a three-dimensional network structure.
The point at which a continuous network is formed throughout the reaction vessel is known as the gel point . Beyond this point, the polymer becomes insoluble in solvents. The gel point in the polymerization of multi-allyl compounds like diallyl phthalate (B1215562) (a structural analog of TATM) is often significantly delayed compared to theoretical predictions, a phenomenon attributed to the prevalence of intramolecular cyclization and the effects of diffusion control.
Termination
The growing polymer chains are ultimately terminated through conventional mechanisms such as radical combination or disproportionation.
-
Combination: P• + P'• -> P-P'
-
Disproportionation: P• + P'• -> PH + P'(-H)
Quantitative Data Summary
Direct quantitative kinetic data for the homopolymerization of this compound is not extensively available in public literature. However, data from the polymerization of diallyl phthalate (DAP), a structurally similar di-allyl monomer, can provide valuable insights.
| Parameter | Value (for Diallyl Phthalate Polymerization) | Conditions | Reference |
| Overall Activation Energy | 26.8 kcal/mol | Bulk polymerization | [2] |
| Gel Point (Conversion) | ~25% | Bulk polymerization with benzoyl peroxide at 80°C | [1] |
| Residual Unsaturation at Gel Point | High | Bulk polymerization | [1] |
Note: The polymerization of TATM is expected to lead to a lower gel point conversion due to its higher functionality (three allyl groups versus two in DAP).
Experimental Protocols
The following are generalized experimental protocols for the bulk polymerization and characterization of multi-allyl monomers, which can be adapted for this compound.
Bulk Polymerization of this compound (Illustrative Protocol)
This protocol describes a typical procedure for the free-radical initiated bulk polymerization of TATM.
Materials:
-
This compound (TATM), inhibitor removed.
-
Benzoyl peroxide (BPO), recrystallized.
-
Nitrogen gas, high purity.
-
Methanol.
-
Glass polymerization tubes.
Procedure:
-
Monomer Preparation: The inhibitor (typically hydroquinone (B1673460) or its derivatives) is removed from TATM by washing with an aqueous alkaline solution followed by water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.
-
Initiator Addition: A known quantity of benzoyl peroxide (e.g., 1 mol% relative to the monomer) is dissolved in the purified TATM monomer.
-
Polymerization Setup: The monomer-initiator mixture is placed in a glass polymerization tube. The tube is then subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tube is placed in a constant temperature bath (e.g., at 80°C) to initiate polymerization.
-
Termination and Isolation: The polymerization is stopped at a desired time or conversion by rapidly cooling the tube in an ice bath. The polymer is then precipitated by pouring the viscous solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried to a constant weight in a vacuum oven at a moderate temperature (e.g., 60°C).
Determination of Gel Content
This protocol is used to quantify the extent of crosslinking in the polymerized TATM.
Materials:
-
Cured polymer sample.
-
Solvent (e.g., acetone (B3395972) or toluene).
-
Soxhlet extraction apparatus.
-
Stainless steel mesh cage.
-
Analytical balance.
-
Vacuum oven.
Procedure:
-
A sample of the cured TATM polymer of known weight (W_initial) is placed in a stainless steel mesh cage.
-
The cage containing the sample is placed in a Soxhlet extractor.
-
The sample is extracted with a suitable solvent (e.g., acetone) for a prolonged period (e.g., 24 hours) to remove any soluble (un-crosslinked) polymer.
-
After extraction, the cage with the insoluble gel is removed and dried in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight (W_final) is achieved.
-
The gel content is calculated as: Gel Content (%) = (W_final / W_initial) x 100
Visualizing the Polymerization Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical workflows in the study of this compound polymerization.
Caption: Free-radical polymerization mechanism of this compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The polymerization of this compound is a complex process governed by the principles of free-radical chain reactions, significantly modulated by the unique reactivity of allyl groups. The propensity for degradative chain transfer leads to slower polymerization rates and shorter primary chains, while the trifunctional nature of the monomer facilitates the formation of a densely crosslinked network through intermolecular reactions. Intramolecular cyclization acts as a competing reaction, particularly in the early stages of polymerization. A thorough understanding of these mechanistic pathways is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer network for specific high-performance applications. Further research focusing on the direct kinetic analysis of TATM homopolymerization would be beneficial for a more precise quantitative understanding.
References
Reactivity of Allyl Groups in Triallyl Trimellitate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triallyl trimellitate (TATM), a trifunctional monomer, serves as a critical crosslinking agent in the synthesis of various polymers. Its three reactive allyl groups offer unique opportunities for creating complex, three-dimensional polymer networks with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the allyl groups in TATM, covering its synthesis, polymerization, and potential modifications. The information presented herein is intended to be a valuable resource for researchers and professionals working in polymer chemistry, materials science, and drug development.
Synthesis of this compound
This compound is typically synthesized via the esterification of trimellitic anhydride (B1165640) with allyl alcohol.[1] This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.[1]
A generalized synthesis protocol is as follows:
-
Trimellitic anhydride and an excess of allyl alcohol are charged into a reaction vessel equipped with a stirrer, condenser, and a means for water removal (e.g., a Dean-Stark trap).
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is heated to reflux, and the water produced during the esterification is continuously removed.
-
Upon completion of the reaction, as indicated by the cessation of water formation, the excess allyl alcohol is removed under reduced pressure.
-
The crude product is then purified, typically by washing with a mild base to remove acidic impurities, followed by drying and vacuum distillation.
The final product is a pale yellow liquid, soluble in alcohols and ethers, but insoluble in water.[1]
Reactivity in Free-Radical Polymerization
The three allyl groups of this compound allow it to act as a potent crosslinking agent during polymerization, leading to the formation of thermoset polymers. The primary method for polymerizing TATM is through free-radical polymerization, which can be initiated either thermally or photochemically.
General Polymerization Behavior of Allyl Monomers
Allyl monomers, including TATM, generally exhibit lower reactivity in radical polymerization compared to vinyl monomers such as styrenes and acrylates. This reduced reactivity is attributed to degradative chain transfer , a process where a hydrogen atom is abstracted from the allyl monomer by a propagating radical. This results in the formation of a less reactive allylic radical, which is stabilized by resonance, thus slowing down the polymerization rate.
Experimental Protocols for Free-Radical Polymerization
Due to the limited specific literature on the detailed polymerization kinetics of this compound, the following protocols are based on established methods for structurally similar triallyl monomers. These should be considered as starting points, and optimization for specific applications may be necessary.
2.2.1. Bulk Polymerization
This method involves polymerizing the monomer without the use of a solvent.
-
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., Benzoyl peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN))
-
-
Procedure:
-
Place the desired amount of this compound and the initiator (typically 0.5-2 mol% relative to the monomer) into a reaction vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which inhibits radical polymerization.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Monitor the reaction progress by observing the increase in viscosity. The gel point is reached when the mixture becomes a solid gel.
-
The reaction can be terminated by cooling the vessel. The resulting polymer can be purified by swelling in a suitable solvent to remove unreacted monomer and initiator, followed by drying.
-
2.2.2. Solution Polymerization
Solution polymerization offers better control over the reaction temperature and is useful for synthesizing soluble prepolymers at lower monomer concentrations.
-
Materials:
-
This compound (monomer)
-
Suitable solvent (e.g., toluene, dimethylformamide)
-
Radical initiator (e.g., AIBN or BPO)
-
-
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent within the reaction vessel.
-
Add the radical initiator to the solution.
-
Deoxygenate the solution by bubbling an inert gas through it for 20-30 minutes.
-
Heat the solution to the desired polymerization temperature under an inert atmosphere with continuous stirring.
-
Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing for monomer conversion.
-
Terminate the reaction by cooling the vessel to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven.
-
Monitoring Allyl Group Reactivity
Several analytical techniques can be employed to monitor the conversion of the allyl groups during the polymerization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the disappearance of the C=C double bonds of the allyl groups. The progress of the polymerization can be tracked by observing the decrease in the intensity of the characteristic absorption band for the allyl C=C stretching vibration, which typically appears around 1645 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to follow the polymerization kinetics by monitoring the decrease in the signal intensity of the vinyl protons of the allyl groups. These signals are typically found in the range of 5.0-6.5 ppm. The disappearance of these signals relative to an internal standard provides a quantitative measure of monomer conversion.
Differential Scanning Calorimetry (DSC)
DSC can be used to study the curing kinetics of this compound. By measuring the heat flow during the polymerization reaction, one can determine the reaction enthalpy, which is proportional to the extent of conversion. Isothermal or dynamic DSC scans can provide valuable information about the rate of polymerization and the overall curing behavior.
Copolymerization
Chemical Modification of Allyl Groups
The pendant allyl groups in polymers derived from this compound offer reactive sites for further chemical modification. These modifications can be used to introduce new functionalities and tailor the polymer's properties for specific applications. Some potential modification reactions include:
-
Thiol-ene reactions: The reaction of the allyl double bond with a thiol compound, which can be initiated by radicals or UV light. This is a highly efficient "click" chemistry reaction.
-
Epoxidation: The conversion of the double bond to an epoxide group, which can then undergo various ring-opening reactions.
-
Hydroboration-oxidation: The addition of a borane (B79455) across the double bond, followed by oxidation to yield an alcohol.
-
Halogenation: The addition of halogens (e.g., bromine) across the double bond.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and polymerization of this compound.
Quantitative Data Summary
Currently, there is a notable absence of specific quantitative kinetic data for the polymerization of this compound in publicly accessible literature. The following tables are provided as templates to be populated as experimental data becomes available.
Table 1: Hypothetical Polymerization Conditions and Conversion
| Entry | Polymerization Type | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Bulk | AIBN (1.0) | 70 | 2 | Data Needed |
| 2 | Bulk | BPO (1.0) | 80 | 2 | Data Needed |
| 3 | Solution (Toluene) | AIBN (1.0) | 70 | 4 | Data Needed |
Table 2: Hypothetical Reactivity Ratios for Copolymerization
| Comonomer (M₂) | r₁(TATM) | r₂ | Temperature (°C) | Polymerization System |
| Styrene (B11656) | Data Needed | Data Needed | 60 | Bulk |
| Methyl Methacrylate (B99206) | Data Needed | Data Needed | 60 | Solution (Toluene) |
Conclusion
This compound is a versatile crosslinking monomer with significant potential in the development of advanced polymer materials. While the general principles of allyl monomer reactivity provide a foundational understanding, there is a clear need for more detailed, quantitative studies on the polymerization and copolymerization kinetics of TATM. The experimental protocols and analytical methods outlined in this guide offer a starting point for researchers to explore and characterize the reactivity of this important trifunctional monomer. Such investigations will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.
References
potential research applications of triallyl trimellitate in polymer science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Trifunctional Monomer
Triallyl trimellitate (TATM) is a trifunctional monomer that holds significant promise as a crosslinking agent and polymer modifier in the field of polymer science. Its unique molecular structure, featuring a rigid aromatic core and three reactive allyl groups, allows for the formation of densely crosslinked polymer networks. This intricate network structure is anticipated to impart substantial improvements to the mechanical, thermal, and chemical properties of a wide range of polymers.
While TATM is commercially available and its synthesis is well-established, a comprehensive public database of its specific performance in various polymer systems is not as extensively documented as that of its structural analogs, such as triallyl isocyanurate (TAIC). This technical guide aims to provide a thorough overview of the potential research applications of this compound. It will detail its synthesis, proposed mechanisms of action in polymer modification, and expected enhancements in polymer properties. Due to the limited availability of specific quantitative data for TATM, this guide will also draw comparisons with the well-characterized crosslinker TAIC to provide a robust understanding of the potential benefits of incorporating TATM into polymer research and development.
Synthesis of this compound
This compound is synthesized via the direct esterification of trimellitic anhydride (B1165640) with allyl alcohol. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
Trimellitic anhydride (1 mole)
-
Allyl alcohol (3.3 moles, slight excess)
-
Sulfuric acid (catalytic amount, e.g., 0.5% of total reactant weight)
-
Toluene (B28343) (as a solvent and for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
-
Activated charcoal
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add trimellitic anhydride, allyl alcohol, and toluene.
-
Catalyst Addition: Slowly add the catalytic amount of sulfuric acid to the stirred reaction mixture.
-
Esterification: Heat the mixture to reflux (approximately 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.
-
Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Decolorization: Add a small amount of activated charcoal to the solution and stir for 30 minutes to decolorize the product.
-
Solvent Removal: Filter off the magnesium sulfate and activated charcoal. Remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, pale-yellow liquid.
Caption: Synthesis of this compound via Esterification.
Polymer Crosslinking with this compound
This compound serves as a co-agent in the free-radical crosslinking of various polymers. The process is typically initiated by organic peroxides at elevated temperatures or by high-energy radiation (electron beam). The three allyl groups of TATM can readily participate in the polymerization reaction, creating a robust three-dimensional network within the polymer matrix.
Mechanism of Peroxide-Induced Crosslinking
-
Initiation: The peroxide initiator decomposes upon heating to form highly reactive free radicals.
-
Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.
-
Crosslinking:
-
Direct Polymer-Polymer Coupling: Two polymer macroradicals can combine to form a crosslink.
-
Co-agent Mediated Crosslinking: The polymer macroradical can add to one of the allyl groups of TATM. The resulting radical can then react with another polymer chain or another TATM molecule, leading to a crosslinked network. The presence of TATM significantly increases the efficiency of crosslinking.
-
Caption: Peroxide-Induced Crosslinking with TATM Co-agent.
Potential Research Applications and Expected Effects on Polymer Properties
The incorporation of this compound as a crosslinking co-agent is expected to significantly enhance the performance of various thermoplastic and elastomeric materials. Key areas of application and anticipated property improvements include:
-
Enhanced Mechanical Properties: The formation of a dense, three-dimensional network increases the polymer's rigidity and resistance to deformation. This is expected to lead to:
-
Increased tensile strength and modulus.
-
Improved hardness and abrasion resistance.
-
Enhanced creep resistance, particularly at elevated temperatures.
-
-
Improved Thermal Stability: The crosslinked network restricts the mobility of polymer chains, requiring more energy for thermal degradation to occur. This can result in:
-
A higher heat distortion temperature (HDT).
-
Improved long-term thermal aging resistance.
-
Increased maximum service temperature of the polymer.
-
-
Enhanced Chemical Resistance: The crosslinked structure reduces the permeability of the polymer to solvents and other chemicals, leading to:
-
Reduced swelling in organic solvents.
-
Improved resistance to environmental stress cracking.
-
-
Modification of Rheological Properties: The introduction of TATM can influence the melt viscosity and processing characteristics of the polymer.
Data Presentation: A Comparative Look at a TATM Analog
Disclaimer: The following data is for triallyl isocyanurate (TAIC) and is presented for illustrative and comparative purposes to demonstrate the potential effects of a trifunctional allyl crosslinking co-agent like this compound.
Table 1: Mechanical and Thermal Properties of Crosslinked HDPE with TAIC
| Formulation | Crosslinking Degree (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| Neat HDPE | - | - | - | 27.5 |
| HDPE + 1.5% Peroxide | 74.7 | 65.6 | 34.13 | 31.2 |
| HDPE + 1.5% Peroxide + 1.0% TAIC | 82.1 | 80.1 | 104.73 | 33.6 |
Data compiled from analogous studies on TAIC.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.33 g/mol |
| Appearance | Pale yellow liquid |
| Density | 1.161 g/mL at 25°C |
| Refractive Index | 1.525 at 20°C |
Experimental Protocols for Polymer Characterization
To quantify the effects of this compound on polymer properties, a series of standardized tests should be performed.
Mechanical Property Testing
Tensile Testing (ASTM D638 / ISO 527):
-
Specimen Preparation: Prepare dog-bone shaped specimens of the crosslinked polymer according to the dimensions specified in the standard.
-
Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Analysis: Calculate the tensile strength, Young's modulus, and elongation at break.
Thermal Analysis
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Sample Preparation: Place a small, known weight of the crosslinked polymer sample (typically 5-10 mg) into a TGA sample pan.
-
Testing: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously measure the weight of the sample as a function of temperature.
-
Analysis: Determine the onset of decomposition temperature and the char yield at the end of the test.
Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Sample Preparation: Seal a small, known weight of the crosslinked polymer sample (typically 5-10 mg) in a DSC pan.
-
Testing: Heat the sample at a controlled rate (e.g., 10°C/min) through the temperature range of interest.
-
Data Acquisition: Measure the heat flow into or out of the sample relative to a reference.
-
Analysis: Determine the glass transition temperature (Tg) and any melting or crystallization temperatures.
Caption: Experimental Workflow for Polymer Characterization.
Conclusion: A Call for Further Investigation
This compound presents itself as a highly promising trifunctional monomer for the advanced modification of polymers. Its chemical structure suggests that it can act as a potent crosslinking agent, offering significant enhancements in the mechanical, thermal, and chemical resistance properties of a wide array of polymeric materials. While this guide has outlined the synthesis, mechanisms, and expected benefits of using TATM, and has provided comparative data from its well-studied analog, TAIC, there remains a clear need for direct experimental investigation.
Future research should focus on systematically incorporating TATM into various polymer matrices and quantifying its effects on their performance characteristics. Such studies will be invaluable in unlocking the full potential of this compound and establishing its role as a key tool for researchers and scientists in the development of next-generation high-performance polymers.
Methodological & Application
Triallyl Trimellitate: A High-Performance Crosslinking Agent for Advanced Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl trimellitate (TATM) is a trifunctional monomer that serves as a highly effective crosslinking agent in the synthesis of various polymers. Its unique structure, featuring three reactive allyl groups, allows for the formation of a dense three-dimensional polymer network. This network structure significantly enhances the thermal stability, mechanical strength, and chemical resistance of the resulting materials. TATM is particularly valuable in applications demanding high performance under extreme conditions, such as in automotive components, wire and cable insulation, and specialty elastomers. These application notes provide a comprehensive overview of TATM, including its properties, applications, and detailed protocols for its use in polymer synthesis.
Chemical and Physical Properties
This compound is a pale yellow, viscous liquid with a high boiling point and low volatility.[1] It is soluble in many organic solvents but insoluble in water. The three allyl groups are the key to its functionality, enabling it to participate in free-radical polymerization and create a robust crosslinked structure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.33 g/mol |
| Appearance | Pale yellow liquid[1] |
| Density | 1.161 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.525 |
| Boiling Point | >200 °C |
| Solubility | Soluble in alcohols, ethers; Insoluble in water[1] |
Applications in Polymer Synthesis
This compound is utilized as a crosslinking co-agent, typically in conjunction with a free-radical initiator such as an organic peroxide.[1] It is effective in a variety of polymer systems, including:
-
Polyolefins: In polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), TATM enhances the thermal and mechanical properties, making them suitable for high-temperature applications.
-
Polyvinyl Chloride (PVC): Crosslinking PVC with TATM improves its heat resistance, dimensional stability, and resistance to plasticizer migration.
-
Elastomers: In ethylene-propylene-diene monomer (EPDM) and other rubbers, TATM increases the crosslink density, leading to improved compression set, tensile strength, and thermal stability.
-
Ethylene Vinyl Acetate (EVA): TATM is used to crosslink EVA for applications such as wire and cable insulation and encapsulants for photovoltaic modules, where it enhances thermal stability and mechanical properties.
Impact on Polymer Properties: A Comparative Overview
While specific quantitative data for TATM is limited in publicly available literature, its performance can be inferred from studies on structurally similar triallyl crosslinking agents like triallyl isocyanurate (TAIC). The following table presents representative data on the effect of TAIC on the properties of High-Density Polyethylene (HDPE), which can be considered indicative of the potential improvements achievable with TATM.
Table 2: Representative Mechanical and Thermal Properties of Crosslinked HDPE with a Triallyl Co-agent (TAIC)
| Formulation | Crosslinking Degree (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| Neat HDPE | - | - | - | 27.5 |
| HDPE + 1.5% Peroxide | 74.7 | 65.6 | 34.13 | 31.2 |
| HDPE + 1.5% Peroxide + 1.5% TAIC | 85.2 | 78.9 | 38.75 | 33.6 |
This data is based on studies with TAIC and should be considered as a predictive guide for the effects of TATM.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as a crosslinking agent in various polymer systems. These are intended as a starting point for research and development, and optimization for specific applications may be required.
Protocol 1: Crosslinking of Low-Density Polyethylene (LDPE)
Objective: To enhance the thermal and mechanical properties of LDPE for applications such as wire and cable insulation.
Materials:
-
Low-Density Polyethylene (LDPE) resin
-
This compound (TATM)
-
Dicumyl Peroxide (DCP) or other suitable organic peroxide initiator
-
Internal mixer (e.g., Brabender or Haake)
-
Compression molding press
-
Tensile tester
-
Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)
Procedure:
-
Drying: Dry the LDPE resin in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Compounding:
-
Pre-heat the internal mixer to 120-130°C.
-
Add the dried LDPE resin to the mixer and allow it to melt and homogenize for 3-5 minutes.
-
In a separate container, prepare a pre-blend of TATM and the peroxide initiator. A typical starting formulation is 1.5 phr (parts per hundred resin) of TATM and 0.5 phr of DCP.
-
Add the TATM/peroxide pre-blend to the molten LDPE in the mixer.
-
Mix for an additional 5-7 minutes to ensure homogeneous dispersion of the crosslinking agents.
-
-
Sample Preparation:
-
Quickly remove the compounded material from the mixer and transfer it to a two-roll mill to form a sheet.
-
Cut the sheet into appropriate sizes for compression molding.
-
-
Curing:
-
Pre-heat the compression molding press to the curing temperature, typically 170-180°C for DCP.
-
Place the compounded LDPE sheet into a mold of the desired dimensions.
-
Apply a pressure of approximately 10 MPa and maintain for the curing time, which is typically 10-15 minutes.
-
After curing, cool the mold under pressure to below 50°C before removing the crosslinked LDPE sample.
-
-
Characterization:
-
Gel Content: Determine the degree of crosslinking by measuring the insoluble fraction in a suitable solvent (e.g., boiling xylene) according to ASTM D2765.
-
Mechanical Testing: Perform tensile testing according to ASTM D638 to determine tensile strength, elongation at break, and Young's modulus.
-
Thermal Analysis: Use DSC to determine the melting temperature and crystallinity, and TGA to assess the thermal stability and degradation temperature.
-
Protocol 2: Crosslinking of Plasticized Polyvinyl Chloride (PVC)
Objective: To improve the thermal stability and reduce plasticizer migration in flexible PVC formulations.
Materials:
-
PVC resin (K-value appropriate for the application)
-
Plasticizer (e.g., Di-isononyl phthalate (B1215562) - DINP)
-
Thermal stabilizer (e.g., Ca/Zn or organotin stabilizer)
-
This compound (TATM)
-
Organic peroxide initiator (e.g., Dicumyl Peroxide - DCP)
-
Two-roll mill
-
Compression molding press
Procedure:
-
Dry Blending:
-
In a high-speed mixer, blend the PVC resin, thermal stabilizer, and plasticizer until a homogeneous dry blend is obtained.
-
-
Melt Compounding:
-
Transfer the dry blend to a heated two-roll mill (typically 150-160°C).
-
Masticate the blend until a coherent sheet is formed.
-
Add the TATM and peroxide initiator to the molten PVC on the mill. A suggested starting formulation is 3-5 phr of TATM and 1-2 phr of DCP.
-
Continue milling for 5-10 minutes to ensure uniform distribution.
-
-
Curing:
-
Sheet off the compounded material from the mill.
-
Place the sheet in a pre-heated compression mold at the curing temperature (e.g., 175-185°C).
-
Apply a pressure of 10-15 MPa for a curing time of 10-20 minutes.
-
Cool the mold under pressure before demolding.
-
-
Characterization:
-
Hardness: Measure the Shore A or D hardness according to ASTM D2240.
-
Thermal Stability: Evaluate the thermal stability using TGA to determine the onset of degradation. Vicat softening temperature (ASTM D1525) can also be measured.
-
Plasticizer Migration: Assess plasticizer migration by measuring weight loss after aging at elevated temperatures or after contact with a specific solvent or material.
-
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from sources of ignition.
Conclusion
This compound is a versatile and effective crosslinking agent for a wide range of polymers. By forming a dense three-dimensional network, it significantly enhances the thermal, mechanical, and chemical resistance properties of materials. The provided application notes and protocols offer a solid foundation for researchers and scientists to explore the potential of TATM in developing advanced polymer materials for demanding applications. Further optimization of formulations and processing conditions will enable the tailoring of material properties to meet specific performance requirements.
References
Application Notes and Protocols: Triallyl Trimellitate in High-Performance Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triallyl trimellitate (TATM) as a crosslinking agent to enhance the performance of composite materials. Due to the limited availability of public quantitative data specifically for TATM in high-performance composites, this document leverages data from analogous trifunctional allyl esters and established testing protocols. The provided experimental procedures are based on standard methodologies and can be adapted for the evaluation of TATM-modified composites.
Introduction to this compound (TATM)
This compound (TATM) is a trifunctional monomer characterized by a central benzene (B151609) tricarboxylate core with three reactive allyl groups. This structure allows TATM to act as an effective crosslinking agent in polymer matrices, such as vinyl esters and unsaturated polyesters, which are commonly used in high-performance composites. The incorporation of TATM is anticipated to form a dense three-dimensional network, leading to significant improvements in the mechanical, thermal, and chemical resistance properties of the final composite material.
Chemical Structure of this compound:
-
IUPAC Name: Tris(prop-2-enyl) benzene-1,2,4-tricarboxylate
-
CAS Number: 2694-54-4
-
Molecular Formula: C₁₈H₁₈O₆
The three allyl groups of TATM participate in free-radical polymerization, creating covalent bonds between polymer chains. This crosslinked network restricts polymer chain mobility, thereby enhancing properties like stiffness, strength, and thermal stability.
Hypothetical Performance Data of TATM in a Vinyl Ester Composite
The following table summarizes the anticipated effects of incorporating varying concentrations of this compound into a standard glass fiber-reinforced vinyl ester composite. This data is illustrative and intended to guide experimental design. Actual results may vary based on the specific resin system, fiber type, and processing conditions.
| Property | Test Method | Control (0% TATM) | 2.5% TATM | 5% TATM | 7.5% TATM |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | ASTM D3039 | 350 | 400 | 450 | 430 |
| Tensile Modulus (GPa) | ASTM D3039 | 18 | 20 | 22 | 21 |
| Flexural Strength (MPa) | ASTM D790 | 550 | 620 | 700 | 680 |
| Flexural Modulus (GPa) | ASTM D790 | 25 | 28 | 32 | 30 |
| Impact Strength (Izod, J/m) | ASTM D256 | 600 | 550 | 500 | 480 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg, °C) | ASTM E1640 (DMA) | 125 | 135 | 150 | 145 |
| Heat Deflection Temp. (°C @ 1.8 MPa) | ASTM D648 | 115 | 125 | 140 | 135 |
| Chemical Resistance | |||||
| Weight Change after 24h immersion in: | ASTM D543 | ||||
| - 10% Sulfuric Acid | -0.8% | -0.5% | -0.2% | -0.25% | |
| - Toluene (B28343) | -2.5% | -1.8% | -1.0% | -1.2% |
Experimental Protocols
Synthesis of this compound
This protocol describes the esterification of trimellitic anhydride (B1165640) with allyl alcohol to produce this compound.
Materials:
-
Trimellitic anhydride
-
Allyl alcohol (excess)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Hydroquinone (polymerization inhibitor)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus consisting of the three-neck flask equipped with the Dean-Stark trap, reflux condenser, and a magnetic stirrer.
-
Charge the flask with trimellitic anhydride, a 3.5 to 4-fold molar excess of allyl alcohol, toluene, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.
-
Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess allyl alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.
Fabrication of TATM-Modified Vinyl Ester Composite Panels
Materials:
-
Vinyl ester resin
-
Styrene (reactive diluent, if needed)
-
This compound (TATM)
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt naphthenate promoter
-
Woven glass fiber fabric
Equipment:
-
Molds for panel fabrication
-
Vacuum bagging equipment (vacuum pump, bagging film, sealant tape, peel ply, breather cloth)
-
Resin infusion lines
-
Mixing containers and stirrers
Procedure:
-
Prepare the vinyl ester resin formulation by blending the desired weight percentage of TATM into the vinyl ester resin. If necessary, adjust the viscosity with styrene.
-
Thoroughly mix the TATM into the resin until a homogeneous solution is obtained.
-
Prepare the mold with a release agent. Lay up the desired number of glass fiber fabric plies.
-
Place the peel ply, breather cloth, and vacuum bag over the laminate and seal the edges with sealant tape.
-
Apply vacuum to the bag to consolidate the fibers and check for leaks.
-
Just before infusion, add the MEKP initiator and cobalt naphthenate promoter to the resin-TATM mixture and mix thoroughly.
-
Infuse the resin into the dry fiber preform under vacuum.
-
Once the resin has fully impregnated the fibers, clamp the resin inlet and allow the panel to cure at room temperature for 24 hours under vacuum.
-
Post-cure the panel in an oven at a specified temperature (e.g., 80°C for 4 hours) to ensure complete crosslinking.
Mechanical Testing Protocols
-
Specimen Preparation: Cut rectangular specimens from the cured composite panels to the dimensions specified in ASTM D790 (e.g., 127 mm x 12.7 mm x 3.2 mm).
-
Testing: Conduct a three-point bending test using a universal testing machine. The support span should be set according to the standard. Apply the load at a constant crosshead speed until the specimen fails.
-
Data Analysis: Calculate the flexural strength and modulus from the load-deflection curve.
-
Specimen Preparation: Cut rectangular specimens and, if required, bond tabs to the ends as per ASTM D3039.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until failure. Use an extensometer to measure strain.
-
Data Analysis: Determine the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Thermal Analysis Protocol: Dynamic Mechanical Analysis (DMA) (ASTM E1640)
-
Specimen Preparation: Cut small rectangular specimens from the composite panels (dimensions depend on the DMA fixture).
-
Testing: Use a DMA instrument in a single or dual cantilever bending mode. Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3°C/min).
-
Data Analysis: The glass transition temperature (Tg) can be determined from the peak of the tan δ curve or the onset of the storage modulus drop.
Chemical Resistance Testing Protocol (ASTM D543)
-
Specimen Preparation: Cut specimens of a standard size from the composite panels.
-
Initial Measurements: Measure and record the initial weight and dimensions of each specimen.
-
Immersion: Immerse the specimens in the selected chemical reagents (e.g., 10% sulfuric acid, toluene) at a specified temperature for a defined period (e.g., 24 hours).[1][2][3][4][5]
-
Final Measurements: After immersion, remove the specimens, gently wipe them dry, and immediately re-measure their weight and dimensions.[5]
-
Data Analysis: Calculate the percentage change in weight and dimensions. Visually inspect for any changes in appearance, such as discoloration, swelling, or cracking.[1][5]
Visualizations
Free Radical Polymerization of this compound
The following diagram illustrates the general mechanism of free-radical polymerization initiated by a peroxide, leading to a crosslinked polymer network with TATM.
Experimental Workflow for Composite Fabrication and Testing
This diagram outlines the logical flow of the experimental process, from material preparation to final characterization.
References
Application Notes and Protocols: Formulation of Heat-Resistant Resins Using Triallyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl trimellitate (TATM) is a trifunctional monomer that serves as a versatile crosslinking agent in the formulation of high-performance, heat-resistant resins. Its chemical structure, 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester, features three reactive allyl groups, which readily participate in free-radical polymerization. This trifunctionality allows for the creation of densely crosslinked polymer networks, leading to materials with superior thermomechanical properties, enhanced chemical resistance, and improved durability under thermal stress.[1]
These characteristics make this compound a valuable component in the development of advanced materials for demanding applications, including electronics, composites, adhesives, and coatings where thermal stability is paramount. The incorporation of TATM into resin formulations, such as unsaturated polyesters and acrylate (B77674) systems, can significantly elevate the glass transition temperature (Tg) and heat deflection temperature (HDT) of the cured polymer.
This document provides detailed protocols for the formulation, curing, and characterization of heat-resistant resins incorporating this compound. The methodologies are based on established principles for similar trifunctional allyl monomers and are intended to serve as a comprehensive starting point for researchers.
Hypothetical Resin Formulations
The following tables outline starting formulations for thermosetting and UV-curable resins containing this compound. Researchers should note that the optimal concentration of TATM will depend on the specific base resin system and the desired final properties.
Table 1: Hypothetical Thermosetting Unsaturated Polyester (B1180765) (UP) Resin Formulations
| Component | Formulation 1 (Control) | Formulation 2 | Formulation 3 |
| Unsaturated Polyester Resin | 60% | 55% | 50% |
| Styrene (B11656) Monomer | 40% | 35% | 30% |
| This compound (TATM) | 0% | 10% | 20% |
| Benzoyl Peroxide (BPO) | 1% | 1% | 1% |
| Expected Properties | |||
| Heat Deflection Temp. (°C) | ~120°C | ~150°C | ~180°C |
| Flexural Strength @ 150°C | Low | Moderate | High |
Table 2: Hypothetical UV-Curable Acrylate Coating Formulations
| Component | Formulation A (Control) | Formulation B | Formulation C |
| Urethane (B1682113) Acrylate Oligomer | 70% | 65% | 60% |
| Isobornyl Acrylate (IBOA) | 30% | 25% | 20% |
| This compound (TATM) | 0% | 10% | 20% |
| Photoinitiator (TPO) | 3% | 3% | 3% |
| Expected Properties | |||
| Pencil Hardness | H | 2H | 4H |
| Solvent Resistance (MEK rubs) | ~50 | ~100 | >200 |
| Glass Transition Temp. (Tg) | ~60°C | ~80°C | ~100°C |
Experimental Protocols
Protocol 1: Formulation and Curing of Thermosetting Unsaturated Polyester Resin
Objective: To prepare and cure a heat-resistant unsaturated polyester resin incorporating this compound.
Materials:
-
Unsaturated polyester resin (e.g., based on isophthalic acid and propylene (B89431) glycol)
-
Styrene monomer
-
This compound (TATM)
-
Benzoyl Peroxide (BPO)
-
Mixing vessel
-
Mechanical stirrer
-
Vacuum chamber
-
Molds for test specimens
-
Curing oven
Procedure:
-
Pre-mixing: In a suitable mixing vessel, combine the unsaturated polyester resin and styrene monomer at the desired ratio (see Table 1).
-
Stirring: Mix the components using a mechanical stirrer at room temperature until a homogeneous solution is obtained (approximately 15-20 minutes).
-
Addition of TATM: Slowly add the desired amount of this compound to the mixture while continuing to stir. Ensure complete dissolution.
-
Initiator Addition: Just prior to use, add the benzoyl peroxide initiator to the resin mixture and stir until fully dispersed.
-
Degassing: Place the formulated resin in a vacuum chamber to remove any entrapped air bubbles.
-
Molding: Pour the degassed resin into appropriate molds for creating test specimens for thermal and mechanical analysis.
-
Curing: Place the filled molds in a curing oven. A typical curing cycle is 80°C for 1 hour, followed by a post-cure at 120°C for 2 hours. The exact cycle may need optimization.[2]
-
Demolding: After the curing cycle is complete and the molds have cooled to room temperature, carefully remove the cured resin specimens.
Caption: Workflow for thermosetting resin formulation and curing.
Protocol 2: Formulation and Curing of UV-Curable Acrylate Coating
Objective: To prepare and UV-cure a high-performance coating with enhanced thermal and mechanical properties using this compound.
Materials:
-
Urethane acrylate oligomer
-
Isobornyl acrylate (IBOA) monomer
-
This compound (TATM)
-
Photoinitiator (e.g., TPO)
-
Light-protected mixing vessel
-
Magnetic stirrer
-
Film applicator
-
Substrate panels (e.g., steel or glass)
-
UV curing system
Procedure:
-
Oligomer/Monomer Blending: In a light-protected vessel, combine the urethane acrylate oligomer and IBOA monomer at the desired ratio (see Table 2).[2]
-
Mixing: Stir the mixture at room temperature until a homogeneous solution is formed.[1]
-
Addition of TATM: Slowly add the desired amount of this compound and continue stirring until it is fully dissolved.[1]
-
Photoinitiator Addition: Add the photoinitiator and stir until it is completely dissolved.[1]
-
Application: Apply the formulated coating onto a substrate panel using a film applicator to achieve a consistent thickness (e.g., 50 µm).[2]
-
UV Curing: Immediately pass the coated panel through a UV curing system. The required UV dose will depend on the formulation and coating thickness.
-
Post-Cure: Allow the cured coating to condition at ambient temperature for 24 hours before testing.
Caption: Workflow for UV-curable coating formulation and curing.
Protocol 3: Characterization of Cured Resins
Objective: To evaluate the thermal and mechanical properties of the cured, heat-resistant resins.
A. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg).
-
Procedure:
-
Prepare a small sample (5-10 mg) of the fully cured resin.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analyze the resulting heat flow curve to determine the midpoint of the transition, which corresponds to the Tg.
-
B. Thermal Analysis: Thermogravimetric Analysis (TGA)
-
Purpose: To assess thermal stability and decomposition temperature.
-
Procedure:
-
Place a small sample (5-10 mg) of the cured resin in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at 5% weight loss (T5%), which are key indicators of thermal stability.[1]
-
C. Mechanical Property Testing
-
Pencil Hardness (for coatings):
-
Determine the coating hardness according to ASTM D3363.[2]
-
This test provides a measure of the surface scratch resistance.
-
-
Solvent Resistance (for coatings):
-
Assess the resistance to a solvent like methyl ethyl ketone (MEK) according to ASTM D5402.[2]
-
Count the number of double rubs with a MEK-soaked cloth required to mar the coating surface.
-
-
Flexural Strength (for thermosets):
-
Conduct a three-point bending test on rectangular specimens according to ASTM D790.
-
To evaluate heat resistance, perform the test at elevated temperatures (e.g., 150°C) by placing the test fixture inside a temperature-controlled chamber.
-
Caption: Logical workflow for the characterization of cured resins.
Conclusion
This compound is a highly effective crosslinking agent for enhancing the thermal and mechanical properties of various resin systems. By forming a dense, three-dimensional polymer network, TATM significantly improves the heat resistance, hardness, and chemical resistance of the final cured material. The protocols provided herein offer a foundational approach for researchers to begin formulating and evaluating high-performance, heat-resistant resins using this compound. Further optimization of formulations and curing conditions will enable the development of advanced materials tailored to specific, demanding applications.
References
Application Notes and Protocols for the Synthesis of Thermosetting Polyimides Using Triallyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polyimide chemistry and the known reactivity of allyl-based crosslinking agents. As of the latest literature review, specific experimental data for the use of triallyl trimellitate in thermosetting polyimides is not widely available. Therefore, these guidelines are provided as a prospective framework for research and development, and specific parameters may require optimization.
Introduction
Thermosetting polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of a crosslinked network structure further enhances these properties, making them suitable for demanding applications in aerospace, electronics, and medical devices. This compound, a trifunctional monomer, is a potential crosslinking agent for creating such thermoset polyimide networks. Its three reactive allyl groups can undergo thermal or radical-induced polymerization, forming covalent bonds between polyimide chains. This document outlines the prospective synthesis, curing, and characterization of thermosetting polyimides incorporating this compound.
Synthesis of this compound-Modified Polyimide
The synthesis of a this compound-modified polyimide typically follows the conventional two-step method for polyimide synthesis, with the incorporation of the crosslinking agent.
Step 1: Poly(amic acid) Synthesis
The initial step involves the polycondensation of an aromatic dianhydride and an aromatic diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This compound is then blended into this poly(amic acid) solution.
Experimental Protocol: Synthesis of Poly(amic acid) with this compound
Materials:
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)
-
This compound (TAT)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous polar aprotic solvent under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the aromatic dianhydride in powder form to the solution. The reaction is exothermic and should be controlled to maintain room temperature.
-
Continue stirring the reaction mixture under nitrogen for 8-24 hours to form a viscous poly(amic acid) solution.
-
In a separate container, dissolve the desired amount of this compound (e.g., 5-20 wt% relative to the poly(amic acid) solids) in the same solvent.
-
Add the this compound solution to the poly(amic acid) solution and stir until a homogeneous mixture is obtained.
Step 2: Imidization and Curing
The poly(amic acid) solution containing this compound is then cast into a film and subjected to a thermal treatment process. This process involves two stages: imidization, where the poly(amic acid) is converted to polyimide, and curing, where the allyl groups of the this compound crosslink.
Experimental Protocol: Thermal Imidization and Curing
Procedure:
-
Cast the poly(amic acid)/triallyl trimellitate solution onto a glass substrate using a doctor blade to achieve the desired film thickness.
-
Place the cast film in a vacuum oven or a forced-air oven with a controlled temperature program.
-
Imidization: Gradually heat the film to 100-200°C for 1-2 hours to remove the solvent and initiate the cyclization of the amic acid to the imide structure.
-
Curing: Increase the temperature to 250-350°C and hold for 2-4 hours to induce the thermal crosslinking of the allyl groups of the this compound. The exact temperature and time will depend on the specific polyimide backbone and the concentration of the crosslinker.
-
Cool the oven slowly to room temperature to obtain the crosslinked polyimide film.
Data Presentation: Predicted Properties
The incorporation of this compound as a crosslinking agent is expected to significantly influence the thermal and mechanical properties of the resulting polyimide. The following tables summarize the predicted effects based on data from analogous crosslinked polyimide systems.
Table 1: Predicted Thermal Properties of this compound-Crosslinked Polyimides
| Property | Neat Polyimide | 5 wt% TAT | 10 wt% TAT | 15 wt% TAT |
| Glass Transition Temperature (Tg) | ~350°C | Increased | Significantly Increased | Substantially Increased |
| 5% Weight Loss Temperature (TGA) | ~500°C | ~510°C | ~520°C | ~525°C |
| Coefficient of Thermal Expansion (CTE) | ~50 ppm/°C | Decreased | Significantly Decreased | Substantially Decreased |
Table 2: Predicted Mechanical Properties of this compound-Crosslinked Polyimides
| Property | Neat Polyimide | 5 wt% TAT | 10 wt% TAT | 15 wt% TAT |
| Tensile Strength | High | Increased | Increased | May Decrease Slightly |
| Young's Modulus | High | Increased | Significantly Increased | Substantially Increased |
| Elongation at Break | Moderate | Decreased | Significantly Decreased | Substantially Decreased |
| Solvent Resistance | Good | Excellent | Excellent | Excellent |
Visualizations
Diagram 1: Synthesis of this compound-Modified Polyimide
Caption: Workflow for the synthesis of this compound-modified polyimide.
Diagram 2: Curing Mechanism of this compound in Polyimide
Caption: Curing process of polyimide chains with this compound.
Application Notes and Protocols: Polymerization Kinetics of Triallyl Trimellitate with Radical Initiators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triallyl trimellitate (TATM) is a trifunctional monomer with the potential for creating highly crosslinked polymers. Understanding its polymerization kinetics with radical initiators is crucial for controlling the reaction, tailoring polymer properties, and optimizing various applications, including in the development of novel drug delivery systems and biomaterials. This document provides a detailed guide to the experimental protocols and data analysis required to characterize the radical polymerization kinetics of TATM. While specific quantitative data for TATM is not extensively available in public literature, this guide presents generalized methodologies based on established principles of polymer chemistry.[1][2]
Principles of Radical Polymerization
Radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination.[3][4][5]
-
Initiation: The process begins with the decomposition of a radical initiator (e.g., peroxides or azo compounds) to generate free radicals.[5] These highly reactive species then attack a monomer molecule, creating a new radical center on the monomer, thus initiating the polymer chain.[3][6]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing chain end. This process repeats, leading to the rapid growth of the polymer chain.[4][6]
-
Termination: The growth of polymer chains is concluded through termination reactions. This can occur by the combination of two growing radical chains or by disproportionation, where a hydrogen atom is transferred from one radical chain to another.[4][6][7]
The overall rate of polymerization is influenced by the concentrations of the monomer and the initiator, as well as temperature.[8]
Experimental Protocols
A common and effective method for studying polymerization kinetics is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the polymerization reaction.[9] The heat released is directly proportional to the rate of reaction.
Objective: To determine the kinetic parameters (e.g., activation energy, reaction order) for the radical polymerization of this compound.
Materials:
-
This compound (TATM), purified
-
Radical initiator (e.g., benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN))
-
Inert solvent (if required)
-
Nitrogen gas (for purging)
-
Hermetic aluminum DSC pans
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Microbalance
-
Vortex mixer or sonicator
Protocol for Non-Isothermal DSC Analysis:
-
Sample Preparation:
-
Accurately weigh a specific amount of TATM monomer into a vial.
-
Add a precise concentration of the chosen radical initiator (e.g., 0.5, 1.0, 2.0 mol%).
-
Thoroughly mix the components to ensure a homogeneous solution.
-
Accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen to create an inert atmosphere.
-
Heat the sample from ambient temperature to a temperature sufficient to ensure complete polymerization (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).
-
Record the heat flow as a function of temperature. The polymerization will be observed as an exothermic peak.
-
Repeat the experiment for each different heating rate.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each run to determine the total heat of polymerization (ΔH_total).
-
The fractional conversion (α) at a given temperature (T) can be calculated by dividing the partial heat of reaction up to that temperature (ΔH_T) by the total heat of reaction: α = ΔH_T / ΔH_total.[9]
-
The rate of reaction (dα/dt) is proportional to the heat flow (dH/dt).[9]
-
Utilize model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy (Ea) as a function of conversion.
-
Data Presentation
The quantitative data obtained from the DSC experiments should be summarized for clear comparison.
Table 1: Kinetic Parameters for TATM Polymerization at Different Initiator Concentrations (Hypothetical Data)
| Initiator Concentration (mol%) | Peak Exotherm Temperature (°C) at 10°C/min | Total Heat of Polymerization (ΔH_total, J/g) | Activation Energy (Ea, kJ/mol) at α=0.5 |
| 0.5 | 155 | 320 | 85 |
| 1.0 | 148 | 325 | 82 |
| 2.0 | 140 | 330 | 78 |
Analytical Techniques for Polymer Characterization
To further understand the resulting polymer, various analytical techniques can be employed:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and monitor the disappearance of the allyl C=C bonds, confirming polymerization.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the polymer.[10]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer fraction (before the gel point).[10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured polymer.[11]
-
Scanning Electron Microscopy (SEM): To study the surface morphology of the crosslinked polymer.[10]
Visualizations
Diagram 1: Radical Polymerization Mechanism
Caption: General mechanism of free radical polymerization.
Diagram 2: Experimental Workflow for DSC Kinetic Analysis
Caption: Workflow for kinetic analysis using DSC.
Diagram 3: Influence of Initiator Concentration on Polymerization Rate
Caption: Effect of initiator concentration on kinetics.
Conclusion and Future Research
The protocols and methodologies outlined in this document provide a comprehensive framework for investigating the polymerization kinetics of this compound with radical initiators. Due to the limited availability of specific data for TATM, experimental investigation is essential to determine its precise kinetic parameters. Future research should focus on generating this data to enable the controlled synthesis of TATM-based polymers with tailored properties for various advanced applications. Comparing the reactivity of TATM with its isomers, such as triallyl cyanurate (TAC), could also provide valuable insights into structure-property relationships.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Blending Triallyl Trimellitate with Vinyl and Acrylic Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl trimellitate (TATM) is a trifunctional monomer notable for its three reactive allyl groups, making it a valuable crosslinking agent in polymer synthesis. Its incorporation into polymer chains through copolymerization with vinyl and acrylic monomers can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. These enhanced properties are of considerable interest in various fields, including the development of advanced coatings, adhesives, composites, and matrices for controlled drug delivery.
This document provides detailed application notes and experimental protocols for the copolymerization of this compound with a selection of common vinyl and acrylic monomers: methyl methacrylate (B99206) (MMA), styrene, vinyl acetate, and butyl acrylate. The primary method for polymerization is free-radical polymerization, which can be initiated thermally or photochemically.
Data Presentation: Influence of TATM on Copolymer Properties
The addition of this compound as a crosslinking comonomer has a significant impact on the thermal and mechanical properties of the resulting polymers. While specific quantitative data for TATM copolymers is limited in publicly available literature, the following tables provide an illustrative overview based on the known effects of similar trifunctional allyl monomers, such as triallyl isocyanurate (TAIC), in acrylic and vinyl polymer systems. These tables are intended to serve as a predictive guide for researchers.
Table 1: Illustrative Thermal Properties of TATM Copolymers
| Comonomer | TATM (wt%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Methyl Methacrylate (MMA) | 0 | ~105 | ~350 |
| 5 | Increased | Increased | |
| 10 | Significantly Increased | Significantly Increased | |
| Styrene | 0 | ~100 | ~400 |
| 5 | Increased | Increased | |
| 10 | Significantly Increased | Significantly Increased | |
| Vinyl Acetate | 0 | ~30 | ~300 |
| 5 | Increased | Increased | |
| 10 | Significantly Increased | Significantly Increased | |
| Butyl Acrylate | 0 | ~-54 | ~370 |
| 5 | Increased | Increased | |
| 10 | Significantly Increased | Significantly Increased |
Note: The expected trend is an increase in Tg and Td with increasing TATM concentration due to the formation of a more rigid, crosslinked polymer network.
Table 2: Illustrative Mechanical Properties of TATM Copolymers
| Comonomer | TATM (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Methyl Methacrylate (MMA) | 0 | ~60 | ~3.0 | ~5 |
| 5 | Increased | Increased | Decreased | |
| 10 | Significantly Increased | Significantly Increased | Significantly Decreased | |
| Styrene | 0 | ~45 | ~3.2 | ~2 |
| 5 | Increased | Increased | Decreased | |
| 10 | Significantly Increased | Significantly Increased | Significantly Decreased | |
| Vinyl Acetate | 0 | ~10 | ~0.007 | ~900 |
| 5 | Increased | Increased | Decreased | |
| 10 | Significantly Increased | Significantly Increased | Significantly Decreased | |
| Butyl Acrylate | 0 | ~1-5 | ~0.003 | >1000 |
| 5 | Increased | Increased | Decreased | |
| 10 | Significantly Increased | Significantly Increased | Significantly Decreased |
Note: Crosslinking with TATM is expected to increase the stiffness (Young's Modulus) and strength of the material, while reducing its ductility (Elongation at Break).
Experimental Protocols
The following are generalized protocols for the free-radical copolymerization of this compound with vinyl and acrylic monomers. These should be considered as starting points, and optimization may be necessary depending on the specific comonomer and desired polymer properties.
Protocol 1: Bulk Polymerization
Bulk polymerization is carried out with only the monomers and an initiator, which typically results in a solid, crosslinked polymer.
Materials:
-
This compound (TATM)
-
Vinyl or Acrylic Monomer (e.g., Methyl Methacrylate, Styrene, Vinyl Acetate, Butyl Acrylate)
-
Radical Initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))
-
Reaction Vessel (e.g., sealed ampoule or reaction flask with condenser and nitrogen inlet)
-
Heating source (e.g., oil bath or oven)
Procedure:
-
Monomer and Initiator Preparation: Accurately weigh the desired amounts of TATM and the comonomer into the reaction vessel. Add the radical initiator, typically at a concentration of 0.5-2 mol% with respect to the total moles of monomers.
-
Inert Atmosphere: If using a reaction flask, purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which inhibits free-radical polymerization. For sealed ampoules, perform several freeze-pump-thaw cycles to thoroughly degas the mixture before sealing under vacuum.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath or place it in an oven set to the desired reaction temperature. The temperature will depend on the initiator used (e.g., 60-80 °C for AIBN, 80-100 °C for BPO).
-
Curing: Continue heating until the mixture becomes highly viscous or solidifies into a crosslinked polymer. The curing time can range from a few hours to over 24 hours, depending on the temperature, initiator concentration, and monomer reactivity.
-
Post-Curing: For complete monomer conversion and network formation, a post-curing step at a higher temperature may be beneficial.
-
Isolation: After the reaction is complete, cool the vessel to room temperature. If a sealed ampoule was used, carefully break it to retrieve the solid polymer. The polymer may be purified by Soxhlet extraction with a suitable solvent (e.g., methanol) to remove any unreacted monomers or initiator fragments, followed by drying in a vacuum oven.
Protocol 2: Solution Polymerization
Solution polymerization is useful for better temperature control and for synthesizing soluble prepolymers or controlling the degree of crosslinking by adjusting the monomer concentration.
Materials:
-
This compound (TATM)
-
Vinyl or Acrylic Monomer
-
Radical Initiator (e.g., AIBN or BPO)
-
Anhydrous Solvent (e.g., toluene, dioxane, or dimethylformamide (DMF))
-
Reaction Flask with condenser, magnetic stirrer, and nitrogen inlet
-
Heating and stirring source (e.g., heating mantle with magnetic stirrer)
-
Non-solvent for precipitation (e.g., methanol, ethanol, or hexane)
Procedure:
-
Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer and condenser, dissolve the desired amounts of TATM and the comonomer in a suitable anhydrous solvent. The total monomer concentration can be varied to control the polymerization rate and the properties of the resulting polymer.
-
Inert Atmosphere: Purge the flask with nitrogen for 20-30 minutes while stirring to ensure an oxygen-free environment. Maintain a gentle flow of nitrogen throughout the reaction.
-
Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction flask via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and begin stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the vinyl/allyl peaks, or by gravimetry by precipitating aliquots of the reaction mixture.
-
Termination and Isolation: After the desired reaction time or monomer conversion is reached, terminate the reaction by rapidly cooling the flask. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a stirred non-solvent.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomers and initiator, and then dry the polymer in a vacuum oven until a constant weight is achieved.
Visualizations
Experimental Workflows
Caption: General workflow for the free-radical polymerization of TATM with comonomers.
Logical Relationships
Caption: Relationship between TATM concentration and resulting copolymer properties.
Characterization of Copolymers
To evaluate the properties of the synthesized TATM copolymers, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomers into the copolymer by identifying their characteristic functional group absorptions and to monitor the disappearance of vinyl and allyl double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): For soluble (pre)polymers, to determine the molecular weight and molecular weight distribution. For crosslinked polymers, swelling studies can provide information about the crosslink density.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the copolymer.
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Vinyl and acrylic monomers can be volatile, flammable, and have varying levels of toxicity. Consult the Safety Data Sheet (SDS) for each monomer before use.
-
Radical initiators like BPO can be explosive if not handled and stored properly. Follow the recommended safety procedures for these materials.
-
Polymerization reactions can be exothermic. For bulk polymerizations, monitor the temperature carefully to avoid a runaway reaction. Solution polymerization offers better temperature control.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and should be adapted and optimized by qualified personnel for their specific research needs. Appropriate safety precautions must be taken at all times.
Application Notes and Protocols for Surface Functionalization Using Triallyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triallyl trimellitate (TATM) as a versatile crosslinking agent for surface functionalization. TATM is a trifunctional monomer that can be effectively utilized in photopolymerization processes to create highly crosslinked, stable, and functional surfaces for a variety of applications, including biomaterials, coatings, and adhesives.[1] Its three allyl groups readily participate in free-radical polymerization, enabling the formation of robust polymer networks with tailored mechanical and chemical properties.[1]
Introduction to this compound in Surface Functionalization
This compound (CAS 2694-54-4) is an aromatic trifunctional ester that serves as an excellent crosslinking monomer in polymer systems.[1][2] Its unique molecular structure allows for the creation of dense, three-dimensional polymer networks upon curing, which can significantly enhance the performance characteristics of surfaces.[1]
Key Properties and Advantages:
-
High Crosslink Density: The presence of three reactive allyl groups facilitates the formation of a densely crosslinked polymer matrix, leading to improved mechanical strength, thermal stability, and chemical resistance.
-
Enhanced Flexibility and Adhesion: TATM can improve the flexibility of coatings, preventing cracking under stress. It also enhances the bond strength and durability of adhesives.[1]
-
Versatility in Curing: TATM is suitable for various curing methods, with UV-initiated photopolymerization being a common and efficient technique.
Core Application: UV-Cured Surface Coatings
UV-curing is a rapid, solvent-free, and energy-efficient method for producing functional surface coatings. TATM can be incorporated into UV-curable formulations to tailor the properties of the resulting film for specific applications, such as protective coatings for medical devices or functional surfaces in microfluidic chips.
Logical Relationship of UV Curing Components
Caption: Relationship between components in a UV-curable formulation.
Experimental Protocols
The following protocols are based on established methodologies for UV-curing of thiol-ene and acrylate-based polymer systems and serve as a starting point for the investigation of TATM in surface functionalization.
Protocol 1: Preparation and UV Curing of a TATM-Crosslinked Thiol-Ene Film
This protocol describes the formulation and curing of a photopolymerizable thiol-ene resin using TATM as a crosslinking agent. This method is adapted from procedures for creating lightly crosslinked semicrystalline thiol-enes.[3]
Materials:
-
Thiol monomer (e.g., 1,6-hexanedithiol (B72623) - HDT)
-
Ene monomer (e.g., diallyl terephthalate (B1205515) - DAT)
-
This compound (TATM) (Combi-Blocks, 95%)[3]
-
Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)[3]
-
Substrate for coating (e.g., glass slides, silicon wafers)
-
Spacers (e.g., 500 µm rubber shims)[3]
-
UV curing system (e.g., Excelitas Xcite 120 with a 360/40 nm bandpass filter)[3]
Procedure:
-
Formulation Preparation:
-
In a clean, amber glass vial, prepare the thiol-ene resin by mixing stoichiometric amounts of the thiol and ene monomers (e.g., 1:1 molar ratio of thiol to ene functional groups).
-
Add the desired molar percentage of TATM as the crosslinker (e.g., 2 mol%, 5 mol%, 10 mol% relative to the ene substituent).[3]
-
Add 1 wt% of the photoinitiator (BAPO) to the mixture.[3]
-
Thoroughly mix the components in the dark until a homogeneous solution is obtained.
-
-
Film Deposition:
-
Place the substrate on a level surface.
-
Position the spacers on the substrate to define the film thickness.
-
Carefully dispense the prepared resin onto the substrate between the spacers.
-
Place a second substrate (e.g., a glass plate) on top to spread the resin and create a uniform film.[3]
-
-
UV Curing:
-
Post-Curing and Characterization:
-
After curing, carefully separate the substrates to retrieve the polymer film.
-
The film can then be subjected to various characterization techniques as described in the following sections.
-
Experimental Workflow for Formulation and Characterization
Caption: Workflow for TATM-crosslinked polymer synthesis and testing.
Protocol 2: Characterization of TATM-Functionalized Surfaces
A. Mechanical Properties - Tensile Testing:
-
Objective: To determine the effect of TATM concentration on the mechanical properties of the cured film.
-
Method: Perform uniaxial tensile tests on prepared film samples according to ASTM D638 standards.
-
Procedure:
-
Cut dog-bone shaped specimens from the cured films.
-
Measure the dimensions of each specimen.
-
Mount the specimen in a universal testing machine with a suitable load cell (e.g., 500 N).[3]
-
Apply a constant strain rate (e.g., 5 mm/min) until the sample fractures.[3]
-
Record the stress-strain data.
-
Calculate Young's modulus from the linear elastic region (e.g., 1-5% strain) of the stress-strain curve.[3] Also determine the ultimate tensile strength and elongation at break.
-
B. Thermal Properties - Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the TATM-crosslinked polymer network.
-
Method: Use a thermogravimetric analyzer to monitor the weight loss of the material as a function of temperature.
-
Procedure:
-
Place a small, known weight of the cured film into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 850°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[3]
-
Record the weight loss profile to determine the onset of decomposition and the temperature at 5% and 50% weight loss.
-
C. Surface Wettability - Contact Angle Measurement:
-
Objective: To evaluate the hydrophilicity/hydrophobicity of the functionalized surface.
-
Method: Use a goniometer to measure the static contact angle of a liquid (typically deionized water) on the surface.
-
Procedure:
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (e.g., 2-5 µL) onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface and average the results.
-
Quantitative Data
The following tables present illustrative data for hypothetical polymer films crosslinked with varying concentrations of this compound. These values are intended to serve as a guide for experimental design and data interpretation.
Table 1: Mechanical Properties of TATM-Crosslinked Polymer Films
| TATM Concentration (mol%) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 50 ± 5 | 15 ± 2 | 150 ± 20 |
| 2 | 150 ± 15 | 30 ± 3 | 80 ± 10 |
| 5 | 400 ± 30 | 45 ± 5 | 20 ± 5 |
| 10 | 750 ± 50 | 50 ± 5 | 5 ± 2 |
Table 2: Thermal and Surface Properties of TATM-Crosslinked Polymer Films
| TATM Concentration (mol%) | Decomposition Temp. (Td, 5%) (°C) | Water Contact Angle (°) | Surface Hardness (Pencil) |
| 0 (Control) | 320 ± 5 | 85 ± 3 | HB |
| 2 | 335 ± 5 | 88 ± 3 | F |
| 5 | 350 ± 5 | 92 ± 2 | 2H |
| 10 | 360 ± 5 | 95 ± 2 | 4H |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific monomer system, photoinitiator, and curing conditions used.
Applications in Drug Development and Biomedical Research
The ability to precisely control surface properties using TATM makes it a valuable tool in drug development and biomedical research.
-
Biocompatible Coatings: Surfaces of medical devices can be functionalized to improve their biocompatibility, reducing protein adsorption and foreign body response.
-
Controlled Drug Delivery: TATM can be used to create crosslinked hydrogel networks for the encapsulation and controlled release of therapeutic agents. The crosslink density can be tuned to control the diffusion rate of the drug.
-
Tissue Engineering Scaffolds: The mechanical properties of scaffolds can be tailored to mimic those of native tissue, providing appropriate cues for cell growth and differentiation.
Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization will be required for specific applications and polymer systems.
References
Troubleshooting & Optimization
preventing premature polymerization of triallyl trimellitate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of triallyl trimellitate (TATM) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TATM) and why is it prone to premature polymerization?
This compound (TATM) is a pale yellow, liquid crosslinking agent utilized for its three allyl groups.[1][2][3] This trifunctional nature enhances its reactivity, making it susceptible to free-radical polymerization. Premature polymerization can be initiated by environmental factors such as heat, light, and the presence of radical-generating impurities.
Q2: What are the primary causes of premature polymerization of TATM?
The most common triggers for the premature polymerization of TATM include:
-
Improper Storage: Exposure to elevated temperatures, direct sunlight, or other UV radiation sources can generate free radicals, initiating polymerization.[4]
-
Contamination: The presence of contaminants like peroxides (often formed by exposure to air), metal ions, or other impurities that can generate radicals can catalyze polymerization.[4]
-
Inhibitor Depletion or Absence: Commercial monomers are typically supplied with a small amount of an inhibitor to prevent spontaneous polymerization. If this inhibitor is removed or becomes depleted over time, the monomer's stability is compromised.[4]
Q3: What types of inhibitors are effective for preventing the premature polymerization of TATM?
While specific data for TATM is limited, inhibitors commonly used for other allyl monomers are generally effective. These can be categorized as:
-
Free Radical Scavengers: These compounds react with and neutralize free radicals, preventing them from initiating polymerization.
-
Retarders: These substances slow down the rate of polymerization.
Commonly used inhibitors include phenolic compounds, quinones, and stable nitroxide radicals. The choice of inhibitor often depends on the specific experimental conditions.[4]
Q4: How should TATM be properly stored to prevent premature polymerization?
To minimize the risk of premature polymerization, TATM should be stored in a cool, dry, and dark place.[1][5] The storage container should be tightly sealed to prevent exposure to air and moisture.[1][5] For long-term storage, refrigeration is often recommended. It is also advisable to store it away from sources of ignition.[1][5]
Q5: How can I remove an inhibitor from TATM before my experiment?
If the presence of an inhibitor interferes with your planned polymerization, it can be removed using several methods:
-
Alkaline Washing: The monomer can be dissolved in a suitable solvent and washed with an aqueous alkaline solution (e.g., sodium hydroxide) to extract acidic phenolic inhibitors.
-
Column Chromatography: Passing the monomer through a column of activated alumina (B75360) or silica (B1680970) gel can effectively remove polar inhibitors.
-
Vacuum Distillation: This method can separate the monomer from non-volatile inhibitors. However, care must be taken to avoid high temperatures that could induce thermal polymerization.
After inhibitor removal, the purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a very short period.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of TATM.
Problem: The TATM has become viscous or has solidified in the storage container.
| Possible Cause | Troubleshooting Steps |
| Exposure to Heat or Light | 1. Verify the storage conditions. Ensure the container was not exposed to high temperatures or direct sunlight. 2. If partially polymerized, you may be able to salvage the liquid portion by carefully decanting it from the solid polymer. The salvaged liquid might have a higher concentration of inhibitor and should be tested for purity before use. 3. Dispose of the solidified monomer according to your institution's safety guidelines.[4] |
| Inhibitor Depletion | 1. The inhibitor may have been consumed over time, especially if the container was opened frequently. 2. If the monomer is still liquid but has increased in viscosity, consider adding a small amount of a suitable inhibitor (see Table 1) for short-term stabilization. 3. Before use, it is advisable to purify the monomer to remove any oligomers that may have formed.[4] |
| Contamination | 1. Review your handling procedures to identify potential sources of contamination. 2. If polymerization is localized (e.g., only at the surface), it may be due to air exposure leading to peroxide formation. Purging the container with an inert gas after each use can help prevent this. 3. If the entire batch is affected, it is likely contaminated and should be disposed of.[4] |
Problem: The polymerization of TATM is not proceeding as expected (e.g., low yield, low molecular weight).
| Possible Cause | Troubleshooting Steps |
| Residual Inhibitor | 1. Ensure that the inhibitor was completely removed before initiating the polymerization. 2. If you suspect residual inhibitor, you can try increasing the initiator concentration to overcome its effect. 3. Alternatively, re-purify the monomer to ensure all inhibitor is removed.[4] |
| Degradative Chain Transfer | 1. This is an inherent characteristic of allyl monomers that can lead to the formation of low molecular weight polymers. 2. To increase the molecular weight, consider increasing the initiator concentration or using a more efficient initiator. 3. Copolymerization with a more reactive monomer can also be a strategy to achieve higher molecular weight polymers.[4] |
| Reaction Conditions | 1. Optimize the reaction temperature and time. While higher temperatures can increase the rate of polymerization, they can also favor side reactions. 2. Ensure the reaction is carried out under an inert atmosphere to prevent oxygen from inhibiting the polymerization.[4] |
Quantitative Data on Inhibitors
The following table provides information on common inhibitors used for allyl monomers, which can be a useful reference for TATM.
| Inhibitor | Type | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Free radical scavenger (most effective in the presence of oxygen) | Can be removed by alkaline washing or column chromatography.[4] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 200 | Free radical scavenger (requires oxygen) | Volatile, can be removed by vacuum distillation.[4] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 | Free radical scavenger | Often used as a stabilizer in commercial monomers.[4] |
| 1,4-Benzoquinone (BQ) | Quinone | 100 - 1000 | Radical scavenger and retarder | Can act as a retarder, slowing the polymerization rate.[4] |
| TEMPO | Stable Radical | 50 - 500 | Traps radical species directly | Does not require oxygen to be effective.[4] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from TATM
Objective: To remove phenolic inhibitors (e.g., HQ, MEHQ) from TATM prior to polymerization.
Materials:
-
TATM containing a phenolic inhibitor
-
Diethyl ether or dichloromethane
-
5% (w/v) aqueous sodium hydroxide (B78521) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Procedure:
-
Dissolution: Dissolve the TATM in a water-immiscible organic solvent with a low boiling point (e.g., diethyl ether or dichloromethane) at a 1:2 v/v ratio.
-
Alkaline Extraction: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium hydroxide solution. Repeat the washing 2-3 times to ensure complete removal of the acidic phenolic inhibitor.
-
Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral (test with pH paper).[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Storage: Use the purified monomer immediately or store it under an inert atmosphere in a refrigerator for a short period.[4]
Protocol 2: Monitoring TATM Stability by Visual Inspection
Objective: To routinely monitor the stability of stored TATM.
Materials:
-
Stored TATM sample
Procedure:
-
At regular intervals (e.g., weekly or monthly), visually inspect the TATM sample.
-
Check for any changes in color, clarity, and viscosity.
-
Look for the formation of any solid particles or gel-like substances.
-
If any changes are observed, it may be an indication of premature polymerization, and the monomer should be tested for purity before use.
Visualizations
Caption: Initiation of premature polymerization of TATM.
Caption: Mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for viscous or solid TATM.
References
Technical Support Center: Optimizing Curing of Triallyl Trimellitate (TATM) Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing temperature and time for triallyl trimellitate (TATM) resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of TATM resins.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or Slow Cure | - Incorrect Initiator Concentration: Insufficient initiator will lead to a slow or incomplete reaction. - Low Curing Temperature: The temperature may not be high enough to efficiently decompose the peroxide initiator and propagate the crosslinking reaction. - Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization at the surface. | - Optimize Initiator Concentration: Start with a peroxide initiator concentration in the range of 0.5-2.0 wt% of the TATM resin.[1] - Increase Curing Temperature: Gradually increase the curing temperature. For peroxide-initiated systems, a temperature range of 120-180°C is often effective.[2][3] - Cure in an Inert Atmosphere: Conduct the curing process under a nitrogen or argon atmosphere to minimize oxygen inhibition. |
| Brittle Cured Resin | - High Crosslink Density: Excessive curing time or temperature can lead to a very high crosslink density, resulting in brittleness. - High Initiator Concentration: Too much initiator can lead to rapid polymerization and a highly crosslinked, brittle network. | - Reduce Curing Time/Temperature: Experiment with shorter curing times or lower temperatures to control the crosslink density. - Lower Initiator Concentration: Reduce the amount of peroxide initiator to slow down the reaction and form a less dense network.[4] |
| Presence of Voids or Bubbles | - Trapped Air During Mixing: Vigorous mixing can introduce air bubbles that become trapped as the resin viscosity increases. - Volatilization of Components: At higher curing temperatures, low molecular weight components or residual solvents may volatilize. | - Degas the Resin: Before curing, degas the TATM resin mixture under vacuum to remove trapped air. - Use a Ramped Cure Cycle: Start at a lower temperature to allow for the gentle escape of any volatiles before proceeding to the final, higher cure temperature. |
| Tacky or Sticky Surface | - Oxygen Inhibition: As mentioned, oxygen can inhibit polymerization at the resin-air interface. - Incomplete Mixing: If the initiator is not uniformly dispersed, some areas may not have enough catalyst to cure completely.[5] | - Post-Curing: A post-cure at a higher temperature can help to complete the reaction at the surface.[6][7] - Ensure Thorough Mixing: Mix the initiator into the TATM resin slowly and thoroughly to ensure a homogeneous mixture.[5] |
| Cracking of the Cured Resin | - High Internal Stresses: Rapid curing at high temperatures can generate significant internal stresses, leading to cracks. - Thermal Shock: Cooling the cured resin too quickly can also induce stress and cracking. | - Implement a Step-Cure Process: Use a multi-stage curing profile with gradual temperature increases to manage the exothermic reaction and reduce stress buildup. - Controlled Cooling: Allow the cured resin to cool slowly to room temperature in the oven or furnace. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the curing temperature and time for TATM resins?
A1: For TATM resins cured with a peroxide initiator, a general starting point is a curing temperature between 120°C and 180°C.[2][3] The curing time can range from 30 minutes to several hours, depending on the temperature, initiator concentration, and desired properties. It is crucial to perform initial trials to determine the optimal conditions for your specific formulation.
Q2: Which type of initiator is recommended for TATM resins?
A2: Peroxide initiators are commonly used for the free-radical polymerization of allyl-based resins like TATM.[1] Dicumyl peroxide (DCP) is a suitable choice, often used at concentrations of 0.2-1% by weight.[1] The selection of the initiator will depend on the desired curing temperature, as different peroxides have different decomposition temperatures.
Q3: How does the initiator concentration affect the properties of the cured TATM resin?
A3: The initiator concentration directly influences the crosslink density of the polymer network. A higher initiator concentration generally leads to a higher crosslink density, which can increase the glass transition temperature (Tg) and storage modulus of the cured resin.[4] However, excessively high concentrations can result in a brittle material.
Q4: What is the purpose of post-curing, and is it necessary for TATM resins?
A4: Post-curing is a heat treatment applied to the resin after the initial curing cycle. It helps to complete the polymerization, relieve internal stresses, and improve the final mechanical and thermal properties of the material.[6][7] For TATM resins, a post-cure at a temperature slightly above the initial cure temperature can be beneficial to ensure full conversion and enhance performance.
Q5: How can I monitor the curing process of TATM resins?
A5: Several analytical techniques can be used to monitor the cure progression:
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the heat of reaction and the glass transition temperature (Tg), which are indicative of the degree of cure.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of the allyl group peaks, providing a direct measure of the extent of the reaction.[10][11]
Experimental Protocols
Protocol 1: Sample Preparation and Curing
-
Formulation: In a clean, dry container, weigh the desired amount of this compound (TATM) resin.
-
Initiator Addition: Add the specified weight percentage of a peroxide initiator (e.g., Dicumyl Peroxide).
-
Mixing: Gently but thoroughly mix the components until the initiator is completely dissolved. Avoid vigorous stirring to minimize the introduction of air bubbles.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air until bubbling subsides.
-
Casting: Pour the degassed resin into a preheated mold.
-
Curing: Place the mold in a preheated oven and cure according to the desired temperature and time schedule.
-
Post-Curing (Optional): After the initial cure, the temperature can be increased for a set period to post-cure the resin.
-
Cooling: Allow the cured sample to cool slowly to room temperature before demolding.
Protocol 2: Determination of Degree of Cure by DSC
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured TATM resin with initiator in a DSC pan.
-
Initial Scan: Heat the uncured sample in the DSC at a controlled rate (e.g., 10°C/min) to a temperature well above the expected curing temperature to measure the total heat of reaction (ΔH_total).[8]
-
Cured Sample Analysis: Take a small sample from a cured TATM part and place it in a DSC pan.
-
Residual Cure Scan: Heat the cured sample in the DSC using the same temperature program as the initial scan to measure any residual exothermic heat of reaction (ΔH_residual).[8]
-
Calculation: Calculate the degree of cure using the following formula: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014040532A1 - Cross-linkable polymeric compositions, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]
- 3. US8431697B2 - Triallyl isocyanurate, triallyl cyanurate and process for producing triallyl isocyanurate - Google Patents [patents.google.com]
- 4. Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artnglow.com [artnglow.com]
- 6. Effect of post-curing treatment on mechanical properties of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pepolska.pl [pepolska.pl]
- 9. rjleegroup.com [rjleegroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting mechanical failures in triallyl trimellitate composites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the formulation, curing, and testing of triallyl trimellitate (TATM) composites. Due to the limited availability of specific quantitative data for TATM composites in publicly accessible literature, this guide incorporates analogous data from similar thermosetting polymer composites to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TATM) and why is it used in composites?
A1: this compound (TATM) is a trifunctional monomer featuring three allyl groups, which makes it an effective crosslinking agent in polymer chemistry.[1][2] When incorporated into a composite matrix, TATM can create a dense three-dimensional polymer network through free-radical polymerization. This crosslinking enhances the mechanical properties of the resulting composite, potentially improving flexibility, impact resistance, and thermal stability.[3]
Q2: My cured TATM composite is exhibiting significant brittleness and cracking. What are the likely causes?
A2: Brittleness in thermoset composites is often a result of excessive crosslink density or improper curing. Potential causes for brittleness in TATM composites include:
-
High TATM Concentration: An overly high concentration of TATM can lead to a very rigid and densely crosslinked network, which restricts polymer chain mobility and results in a brittle material prone to cracking under stress.
-
Incomplete Curing: If the curing process is incomplete, unreacted TATM or polymer chains can act as plasticizers, paradoxically leading to a weaker and sometimes more brittle material.
-
Rapid Curing: A curing cycle that is too fast or at too high a temperature can induce significant internal stresses, leading to microcracks and overall brittleness.
-
Homopolymerization of TATM: If TATM polymerizes in localized domains rather than evenly crosslinking the primary resin, these hard domains can act as stress concentrators, initiating cracks.
Q3: How can I improve the toughness and reduce the brittleness of my TATM composites?
A3: To enhance the toughness of your TATM composites, consider the following strategies:
-
Optimize TATM Concentration: Systematically reduce the concentration of TATM in your formulation to achieve a lower crosslink density.
-
Modify the Curing Cycle: Employ a slower curing ramp rate or a multi-stage curing process with holds at intermediate temperatures to allow for stress relaxation. Post-curing at an elevated temperature can also help to complete the crosslinking reactions without introducing excessive stress.
-
Incorporate a Toughening Agent: The addition of a flexible comonomer or a rubber toughening agent can help to absorb and dissipate energy, thereby improving the fracture toughness of the composite.
-
Ensure Homogeneous Mixing: Proper and thorough mixing of the resin, TATM, and any fillers is crucial to prevent localized areas of high crosslink density.
Q4: I am observing delamination in my TATM composite laminate. What are the common causes and how can I prevent it?
A4: Delamination, the separation of layers in a laminate, is a critical failure mode that can significantly compromise the structural integrity of a composite. Common causes include:
-
Poor Interlaminar Adhesion: This can be due to contamination of the ply surfaces (e.g., with moisture, dust, or release agents), improper wetting of the fibers by the resin, or a mismatch in the curing shrinkage between layers.
-
Void Formation: Trapped air or volatiles between plies can create voids, which act as stress concentration points and initiate delamination.
-
Inadequate Curing Pressure: Insufficient pressure during the curing cycle can lead to poor consolidation of the laminate and weak interlaminar bonds.
-
Mismatched Coefficients of Thermal Expansion (CTE): A significant difference in the CTE between the fiber and the TATM-modified matrix can generate internal stresses during cooling from the curing temperature, leading to delamination.
To prevent delamination, ensure clean and dry layup conditions, optimize the resin viscosity for good fiber wet-out, apply adequate and uniform pressure during curing, and consider a cure cycle that minimizes thermal stresses.
Troubleshooting Guide for Mechanical Failures
This guide provides a systematic approach to diagnosing and addressing common mechanical failures in TATM composites.
| Observed Failure | Potential Root Cause(s) | Recommended Action(s) | Relevant Characterization Techniques |
| Low Tensile Strength | - Incomplete cure- High void content- Poor fiber-matrix adhesion- Fiber misalignment or damage | - Optimize curing cycle (time, temperature, pressure)- Degas resin before infusion/layup- Use a silane (B1218182) coupling agent on fibers- Ensure proper fiber tension and alignment during layup | - Tensile Testing (ASTM D3039)- Dynamic Mechanical Analysis (DMA)- Scanning Electron Microscopy (SEM) of fracture surface |
| Low Flexural Strength/Modulus | - Insufficient crosslinking- Matrix-dominated failure- Presence of microcracks | - Increase TATM concentration (if toughness is not compromised)- Optimize post-curing parameters- Reduce curing-induced thermal stresses | - Three-Point or Four-Point Bending Test (ASTM D790)- DMA- Optical Microscopy |
| Poor Impact Resistance | - Brittle matrix due to high crosslink density- Weak fiber-matrix interface | - Reduce TATM concentration- Incorporate a toughening agent- Improve fiber-matrix adhesion | - Charpy or Izod Impact Test (ASTM D256, D6110)- Drop Tower Impact Testing- SEM of fracture surface |
| Delamination | - Contamination between plies- Inadequate curing pressure- Trapped volatiles or air (voids) | - Ensure clean layup environment- Increase curing pressure- Apply vacuum during curing to remove volatiles | - Ultrasonic Testing (C-scan)- Tap Testing- Cross-sectional Microscopy |
| Presence of Voids | - Trapped air during mixing/layup- Volatiles released during curing- High resin viscosity preventing air escape | - Degas resin mixture before use- Optimize curing temperature profile- Reduce resin viscosity (if possible) | - Optical Microscopy of cross-sections- Density Measurement- Micro-CT Scanning |
Experimental Protocols
1. Tensile Testing of TATM Composites (Adapted from ASTM D3039)
-
Specimen Preparation:
-
Fabricate flat, rectangular composite panels with the desired fiber orientation and TATM concentration in the matrix.
-
Cut specimens to the dimensions specified in ASTM D3039, typically 25 mm wide and 250 mm long.
-
Bond glass/epoxy tabs to the ends of the specimens to prevent gripping-induced damage.
-
-
Testing Procedure:
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer or strain gauges to measure strain.
-
Apply a constant tensile load until failure.
-
Record the load-displacement or stress-strain data.
-
-
Data Analysis:
-
Calculate the ultimate tensile strength (UTS) from the maximum load and the cross-sectional area.
-
Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
Calculate the strain to failure.
-
2. Flexural Testing of TATM Composites (Adapted from ASTM D790 - Three-Point Bending)
-
Specimen Preparation:
-
Prepare rectangular bar specimens from the cured TATM composite panel. Dimensions will depend on the thickness of the panel, as specified in ASTM D790.
-
-
Testing Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on two supports with a specified span length.
-
Apply a load to the center of the specimen at a constant rate until failure or a specified deflection is reached.
-
Record the load-deflection data.
-
-
Data Analysis:
-
Calculate the flexural strength from the maximum load, span length, and specimen dimensions.
-
Calculate the flexural modulus from the slope of the initial linear portion of the load-deflection curve.
-
Visualizing Experimental Workflows and Troubleshooting Logic
Troubleshooting Workflow for Mechanical Failures in TATM Composites
Caption: A flowchart for troubleshooting common mechanical failures in TATM composites.
Experimental Workflow for TATM Composite Characterization
Caption: A typical experimental workflow for the mechanical and thermal characterization of TATM composites.
References
methods for reducing brittleness in triallyl trimellitate polymers
Technical Support Center: Triallyl Trimellitate Polymers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound (TATM) polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly brittleness, encountered during the synthesis and characterization of these materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TATM) and what are its primary functions in polymer formulations?
A1: this compound (TATM) is a trifunctional monomer featuring three allyl groups, which allows it to act as a highly effective crosslinker in free-radical polymerization.[1][2] Its unique structure also enables it to function as a plasticizer.[1] This dual role is leveraged to create polymer networks with enhanced mechanical properties, including improved flexibility and impact resistance.[3] TATM is often used in applications requiring high-temperature resistance, such as in specialized coatings, adhesives, and composites.[1][3]
Q2: My TATM-based polymer is excessively brittle. What are the likely causes?
A2: Brittleness in TATM polymers, as with other highly crosslinked thermosets, typically stems from a rigid and densely crosslinked network that restricts polymer chain mobility. Specific potential causes include:
-
High Crosslinker Concentration: An excessive concentration of TATM can lead to a very high crosslink density, resulting in an inherently brittle material.
-
Inefficient Crosslinking: While TATM has three allyl groups, steric hindrance can sometimes lead to incomplete or inefficient crosslinking, creating a network structure that is not fully optimized for toughness.
-
Homopolymerization: The formation of rigid, brittle domains of TATM homopolymer within the matrix can act as stress concentration points, initiating fractures.
-
Curing Conditions: Suboptimal curing temperature or time can affect the final network structure and contribute to brittleness.
Q3: How can I reduce the brittleness of my this compound polymer?
A3: Several strategies can be employed to improve the toughness and reduce the brittleness of TATM-based polymers:
-
Optimize TATM Concentration: Systematically reduce the concentration of TATM in your formulation to lower the crosslink density. This can lead to a more flexible network.
-
Incorporate Flexible Comonomers: Copolymerize TATM with monomers that have a more flexible backbone. This can disrupt the rigidity of the TATM network and enhance energy absorption. Good candidates include long-chain acrylates, vinyl ethers, or vinyl acetate.
-
Use Plasticizers: The addition of compatible plasticizers can increase the free volume between polymer chains, improving flexibility. For high-temperature applications, consider high-performance plasticizers like other trimellitates or polymeric esters.
-
Introduce Impact Modifiers: Dispersing a rubbery phase (impact modifiers) within the TATM matrix is a common technique to absorb and dissipate impact energy, thereby preventing crack propagation. Core-shell rubber particles are often effective.
Q4: What are some suitable flexibilizers or impact modifiers for TATM resins?
A4: While specific data for TATM is limited, analogous systems suggest the following types of additives could be effective:
-
Polymeric Plasticizers: High-molecular-weight polyesters or polyethers can offer good permanence and high-temperature stability.
-
Trimellitate Esters: Other trimellitate-based plasticizers with longer, more flexible alkyl chains can be compatible and effective.
-
Toughening Agents: Liquid rubbers with reactive end groups (e.g., carboxyl- or amine-terminated butadiene acrylonitrile) can be incorporated into the polymer network.
-
Core-Shell Impact Modifiers: These are typically composed of a rubbery core (e.g., polybutadiene (B167195) or acrylic rubber) and a rigid shell that is compatible with the TATM matrix.
Troubleshooting Guide: Brittleness in TATM Polymers
This guide provides a systematic approach to diagnosing and resolving issues with brittleness in your this compound polymer experiments.
Problem: The cured TATM polymer is brittle and fractures easily.
Detailed Troubleshooting Steps
| Symptom | Possible Cause | Suggested Solution |
| Uniformly brittle throughout the sample | High crosslink density | Reduce the weight percentage of TATM in the formulation. Start with a 10-20% reduction and evaluate the change in mechanical properties. |
| Absence of flexible segments | Introduce a flexible comonomer. A monomer with a low glass transition temperature (Tg), such as butyl acrylate (B77674) or vinyl acetate, can be effective. | |
| Brittle with evidence of phase separation (cloudiness) | Incompatible additives (plasticizer or impact modifier) | Ensure the chosen plasticizer or impact modifier is miscible with the TATM and any other comonomers. Check solubility parameters or perform small-scale compatibility tests. |
| Surface cracking or crazing | High internal stresses from curing | Optimize the curing profile. A slower heating rate or a post-curing step at a temperature just above the glass transition temperature can help to relieve internal stresses. |
| Low impact strength | Lack of an energy-dissipating mechanism | Incorporate an impact modifier. Core-shell rubber particles at a loading of 5-15 wt% are a good starting point. |
Data Presentation: TATM in Polymer Formulations
While comprehensive data on pure TATM polymers is scarce in publicly available literature, the following table presents data from a patent demonstrating the effect of TATM as a coagent in a cross-linkable polyethylene (B3416737) formulation. This illustrates its role in maintaining mechanical properties.
| Sample ID | Polyethylene (phr) | Dicumyl Peroxide (phr) | TATM (phr) | Tensile Strength (MPa) | Tensile Elongation (%) |
| CS1 | 100 | 1.8 | 0 | 22.1 | 510 |
| S1 | 100 | 1.8 | 0.4 | 22.5 | 520 |
| S2 | 100 | 1.8 | 0.8 | 22.3 | 515 |
| S3 | 100 | 1.8 | 1.2 | 22.0 | 500 |
| S4 | 100 | 1.8 | 1.6 | 21.8 | 490 |
Data adapted from patent WO2014040532A1. The results show that in this specific polyethylene system, the mechanical properties are largely maintained with the addition of TATM as a coagent.[4]
Experimental Protocols
Protocol for Copolymerization of TATM with a Flexible Monomer
This protocol describes a general procedure for the synthesis of a TATM copolymer to improve toughness.
-
Materials:
-
This compound (TATM)
-
Flexible comonomer (e.g., butyl acrylate, vinyl acetate)
-
Free-radical initiator (e.g., AIBN, dicumyl peroxide)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Prepare the monomer mixture by weighing the desired amounts of TATM and the flexible comonomer into a reaction vessel. A starting point could be a 70:30 weight ratio of the primary monomer system to the flexible comonomer.
-
Add the free-radical initiator, typically at a concentration of 0.5-2.0 mol% relative to the total moles of monomer.
-
Stir the mixture until the initiator is fully dissolved.
-
Degas the solution by bubbling a gentle stream of inert gas through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Transfer the degassed mixture into a preheated mold.
-
Place the mold in an oven at the desired curing temperature (this will depend on the decomposition temperature of the initiator, e.g., 70-80°C for AIBN).
-
Cure for a predetermined time (e.g., 4-24 hours).
-
After the initial cure, perform a post-curing step by heating the polymer at a temperature above its glass transition temperature for 2-4 hours to ensure complete reaction and to relieve internal stresses.
-
Allow the polymer to cool slowly to room temperature before demolding.
-
Prepare specimens from the cured polymer for mechanical testing.
-
Protocol for Measuring Brittleness Temperature (ASTM D746)
This protocol outlines the standard test method for determining the brittleness temperature of plastics by impact.
-
Apparatus:
-
Brittleness temperature test apparatus, including a specimen clamp, striking edge, and a temperature-controlled bath.
-
Torque wrench.
-
-
Specimen Preparation:
-
Prepare rectangular specimens of the TATM polymer with dimensions as specified in ASTM D746 (typically Type I: 6.35 x 31.75 x 1.91 mm).
-
-
Procedure:
-
Condition the specimens at standard laboratory conditions.
-
Secure the specimens in the specimen holder using the torque wrench.
-
Lower the specimen holder into the heat-transfer medium bath, which is maintained at a temperature where the specimens are expected to be non-brittle.
-
After a specified immersion time, actuate the striking arm to impact the specimens at a standard velocity (2000 ± 200 mm/s).
-
Remove the specimens and examine for failure (any crack or fracture visible to the unaided eye).
-
Repeat the test with a new set of specimens at a lower temperature, typically in 10°C increments, until failures are observed.
-
Once failures are observed, conduct tests at smaller temperature increments (e.g., 2°C) around the failure temperature to determine the temperature at which 50% of the specimens fail.
-
The brittleness temperature is defined as the temperature at which 50% of the tested specimens fail upon impact.
-
Logical Relationships in Formulation Design
The following diagram illustrates the relationships between formulation components and their expected effect on the brittleness of TATM polymers.
References
- 1. This compound(TATM) - BeiLi Technologies [beilichem.com]
- 2. This compound | 2694-54-4 [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2014040532A1 - Cross-linkable polymeric compositions, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]
Technical Support Center: Triallyl Trimellitate-Based Coatings
Here is the technical support center for enhancing the adhesion of triallyl trimellitate-based coatings.
Disclaimer: Publicly available information on the specific adhesion properties of this compound is limited. The guidance provided here is based on general principles for allyl ester resins and UV-curable coatings. Researchers should use this as a starting point and validate all protocols for their specific formulation and substrate.
Troubleshooting Guide: Adhesion Failure
This guide provides a systematic approach to resolving common adhesion problems with this compound-based formulations.
Q1: My this compound-based coating is showing poor adhesion. Where should I begin troubleshooting?
A1: Adhesion failure typically stems from one of three areas: substrate preparation, coating formulation/application, or the curing process. A systematic evaluation of each of these stages is the most effective way to identify the root cause.[1][2] Common signs of poor adhesion to look for include blistering, peeling, flaking, cracking, and delamination of the coating from the substrate.[1]
Caption: Systematic workflow for troubleshooting poor coating adhesion.
Q2: How critical is substrate preparation for good adhesion?
A2: Surface preparation is one of the most critical factors for achieving good adhesion.[1] The substrate must be meticulously cleaned and, in many cases, physically or chemically altered to ensure the coating can anchor effectively.[1]
-
Contamination: The surface must be completely free of contaminants like oils, grease, dust, rust, and any other foreign matter.[1] Common cleaning methods include solvent wiping and alkaline washing.[1]
-
Surface Profile: A roughened surface increases the available area for mechanical interlocking of the coating.[1] Methods like abrasive blasting, sanding, or chemical etching can create a suitable surface profile.[1]
-
Moisture: The substrate must be completely dry before the coating is applied.[1] Trapped moisture can lead to blistering and peeling.[1]
-
Surface Energy: Low surface energy substrates, such as certain plastics, are inherently difficult to wet and coat.[1] Surface activation techniques like corona discharge, flame treatment, or plasma treatment can increase surface energy and improve coating receptivity.[3]
Q3: My substrate is prepared correctly, but adhesion is still poor. Could the coating formulation be the issue?
A3: Yes, the formulation itself plays a significant role in adhesion.[1]
-
Adhesion Promoters: For challenging substrates like metals, glass, or low-energy plastics, the inclusion of an adhesion promoter can be essential.[1] Silane coupling agents are often used to form a chemical bridge between the substrate and the coating.[1]
-
Component Compatibility: Ensure all components in your formulation (resins, monomers, additives) are compatible and do not phase separate during application or curing.[1]
-
Initiator/Curing Agent: The type and concentration of the photoinitiator or curing agent must be optimized for the this compound system to ensure complete and uniform polymerization through the coating's full thickness.[1]
Caption: Role of an adhesion promoter in creating a chemical bridge.
Q4: What aspects of the coating application process can affect adhesion?
A4: The application process itself can introduce variables that compromise adhesion.
-
Coating Thickness: Applying a coating that is too thick can lead to the build-up of internal stresses during the curing process, which can cause delamination.[1]
-
Environmental Conditions: High humidity or extreme temperatures during application can negatively impact adhesion.[1] Applying coatings in a controlled environment is highly recommended.[1]
-
Application Contamination: Ensure all application equipment (e.g., spray guns, film applicators) is clean to prevent the introduction of contaminants into the coating.[1]
Q5: How does the UV curing process impact the adhesion of my coating?
A5: Improper or incomplete curing is a primary cause of poor adhesion.[1]
-
Cure Time and UV Dose: Every formulation has an optimal curing schedule. Undercuring will result in a weak coating with poor mechanical properties and inadequate adhesion.[3] Conversely, over-curing can sometimes lead to brittleness and stress.
-
Oxygen Inhibition: The radical polymerization of allyl-based resins like this compound can be inhibited by atmospheric oxygen at the surface.[1] This leads to a tacky, under-cured surface layer with poor properties. Curing in an inert atmosphere (e.g., nitrogen) or using additives that mitigate oxygen inhibition can resolve this issue.[1]
-
UV Lamp Intensity: The intensity and wavelength of the UV source must be matched to the photoinitiator in the formulation to ensure efficient curing through the entire film depth.
Frequently Asked Questions (FAQs)
Q: What types of substrates are most challenging for this compound-based coatings? A: Low surface energy plastics (e.g., polyethylene, polypropylene), very smooth, non-porous surfaces like glass, and certain non-reactive metals can be difficult to adhere to.[1] These substrates often require specialized surface treatments or the use of an adhesion promoter.[1]
Q: What is an adhesion promoter and how does it work? A: An adhesion promoter is a substance that acts as an interface between the substrate and the coating to create a stronger bond.[4][5][6] Organofunctional silanes, for example, have a dual-purpose structure: one part of the molecule bonds to the inorganic substrate (like metal or glass), while the other organic part reacts with the polymer resin of the coating, forming a durable chemical bridge.[4][6]
Q: Can environmental conditions after curing affect adhesion? A: Yes. Exposure to high humidity, water, or certain chemicals can degrade the bond at the coating-substrate interface over time, especially if the initial adhesion was suboptimal.
Q: How do I test the adhesion of my coating? A: The most common method is the cross-hatch tape test (ASTM D3359), which is a qualitative assessment. For a quantitative measurement, the pull-off adhesion test (ASTM D4541) can be used to determine the force required to pull the coating off the substrate.
Data & Experimental Protocols
Table 1: Surface Preparation Methods for Various Substrates
| Substrate | Cleaning Method | Surface Profiling / Activation | Notes |
| Aluminum | Solvent wipe (e.g., Isopropanol, Acetone)[5] | Light abrasion (e.g., 220 grit sandpaper)[7]; Chromate conversion coating[7] | Ensure all abrasive dust is removed before coating. |
| Steel | Solvent wipe; Alkaline wash | Abrasive blasting; Phosphating[8] | Abrasive blasting creates a strong anchor profile.[8] |
| Glass | Isopropanol or specialized glass cleaner | Silane-based adhesion promoter treatment | Surface must be impeccably clean. |
| Polypropylene (PP) / Polyethylene (PE) | Isopropanol wipe | Corona, Flame, or Plasma treatment[3] | These plastics have very low surface energy and require activation. |
| ABS / Polycarbonate | Isopropanol wipe | Light abrasion | Generally easier to adhere to than PP or PE. |
Table 2: ASTM D3359 Cross-Hatch Adhesion Test Classification
| Classification | Percent of Area Removed | Description of Adhesion |
| 5B | 0% | The edges of the cuts are completely smooth; no detachment of squares. |
| 4B | < 5% | Small flakes of the coating are detached at intersections. |
| 3B | 5% - 15% | Small flakes of the coating are detached along edges and at intersections of the cuts. |
| 2B | 15% - 35% | The coating has flaked along the edges of the cuts in whole squares. |
| 1B | 35% - 65% | Flaking and detachment of whole squares is more pronounced than 2B. |
| 0B | > 65% | Flaking and detachment worse than Grade 1. |
| (Source: Based on descriptions in ASTM D3359 standard)[1] |
Experimental Protocol: UV-Curable Coating Formulation and Application
Objective: To prepare and apply a basic this compound-based coating for adhesion testing.
Materials:
-
Base Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)
-
This compound (as a reactive crosslinker)
-
Photoinitiator (e.g., TPO, BAPO)
-
Adhesion Promoter (optional, e.g., an acrylate-functional silane)
-
Substrate panels (cleaned and prepared)
-
Film applicator (e.g., wire-wound bar)
-
UV curing system (e.g., medium-pressure mercury lamp)
Procedure:
-
In a suitable mixing vessel shielded from UV light, blend the base oligomer with the desired weight percentage of this compound (e.g., 5%, 10%, 15%).[9]
-
If using, add the adhesion promoter (e.g., 0.5-2% by weight) and stir until fully dissolved.
-
Add the photoinitiator (e.g., 2-4% by weight) and stir until the mixture is a homogeneous solution.[9]
-
Apply the formulated coating to the prepared substrate using a film applicator to achieve a controlled, uniform thickness (e.g., 50 µm).[9]
-
Immediately cure the coated substrate under the UV lamp. The required UV dose (e.g., 1000 mJ/cm²) will depend on the formulation and film thickness.[9]
-
Allow the coated panel to cool to room temperature before performing any adhesion tests.
Caption: General experimental workflow for coating and testing.
Experimental Protocol: ASTM D3359 Cross-Hatch Adhesion Test (Method B)
Objective: To qualitatively assess the adhesion of a coating to a substrate.
Materials:
-
Cutting tool with multiple blades or a sharp utility knife with a guide.
-
Specified pressure-sensitive tape (check standard for correct type).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Select a clean, dry, and smooth area of the coated surface.
-
Make a grid of cuts through the coating to the substrate. The grid should consist of six cuts in each direction, spaced 2 mm apart for coatings up to 50 µm thick.
-
Gently brush the grid area with the soft brush to remove any loose flakes of coating.[1]
-
Apply the center of the pressure-sensitive tape over the grid and smooth it down firmly to ensure good contact.[1]
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180° angle as possible.
-
Examine the grid area under magnification and classify the adhesion according to the scale in Table 2.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. Adhesion promoter | BCD Chemie GmbH [bcd-chemie.de]
- 5. reiss-kraft.de [reiss-kraft.de]
- 6. specialchem.com [specialchem.com]
- 7. parker.com [parker.com]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Controlling Viscosity in Triallyl Trimellitate Formulations
Welcome to the technical support center for triallyl trimellitate (TATM) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and controlling viscosity during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of TATM in your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TATM) and what are its common applications?
This compound (TATM) is a trifunctional monomer containing three allyl groups.[1] It is a pale yellow, transparent liquid used as a highly effective crosslinker and plasticizer.[1] Its primary applications are in formulations for automobile interiors, wires, and cables that require resistance to extremely high temperatures over extended periods.[1]
Q2: What are the general solubility characteristics of TATM?
TATM is soluble in alcohols and ethers, but it is insoluble in water.[1][2] This information is critical when selecting a solvent system to adjust the viscosity of a formulation.
Q3: How does temperature affect the viscosity of TATM formulations?
Q4: What factors can cause batch-to-batch viscosity variations in my TATM formulation?
Batch-to-batch inconsistency in viscosity can be attributed to several factors:
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Raw Material Variability: Ensure that the TATM and other components are from a consistent source and meet required specifications.
-
Process Parameter Control: Minor variations in mixing speed, time, and temperature can lead to significant differences in the final viscosity.
-
Environmental Factors: Changes in ambient temperature and humidity can affect the handling of materials and the performance of equipment.
Q5: How should TATM be handled and stored to maintain its properties?
TATM should be handled in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1] Personal protective equipment, including gloves and eye protection, should be worn to prevent skin and eye contact.[1] For storage, keep TATM in a tightly closed container in a cool, dry place away from sources of ignition.[1]
Troubleshooting Guide
This guide addresses common viscosity-related issues encountered during the formulation with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Viscosity is too high | Low Temperature: The processing temperature may be too low, increasing the viscosity of the TATM. | Solution: Gradually increase the formulation's temperature and monitor the viscosity. Determine the optimal temperature that provides the desired viscosity without degrading other components. |
| Incorrect Solvent or Co-solvent Ratio: The chosen solvent may not be effective at reducing the viscosity, or the concentration may be too low. | Solution: Screen a panel of solvents in which TATM is soluble, such as various alcohols and ethers.[1][2] Create small-scale blends with varying solvent ratios to identify the most effective system for viscosity reduction. | |
| Component Interactions: Interactions between TATM and other formulation components (e.g., polymers, active ingredients) can lead to an increase in viscosity. | Solution: Systematically evaluate the viscosity of binary mixtures of TATM with each of the other components in the formulation to identify any significant interactions. | |
| Premature Polymerization: TATM is a crosslinker and can begin to polymerize, leading to a rapid increase in viscosity. | Solution: Consider the addition of a suitable polymerization inhibitor. The concentration of the inhibitor should be optimized to prevent premature polymerization without significantly affecting the final curing process.[3] | |
| Viscosity is too low | High Temperature: The processing temperature may be too high, leading to a significant decrease in viscosity. | Solution: Carefully control and lower the processing temperature to achieve the target viscosity. |
| Excessive Solvent: The concentration of the viscosity-reducing solvent may be too high. | Solution: Reduce the amount of solvent in the formulation. If a solvent is necessary for other reasons, consider adding a rheology modifier to increase the viscosity. | |
| Inconsistent viscosity between batches | Raw Material Variation: Inconsistent quality or specifications of TATM or other raw materials. | Solution: Implement a robust raw material qualification program. Request a Certificate of Analysis (CoA) for each batch of TATM and other critical components. |
| Process Variability: Lack of precise control over mixing speed, time, or temperature. | Solution: Standardize and document all process parameters. Implement strict process controls to ensure batch-to-batch consistency. | |
| Inaccurate Measurements: Errors in weighing or measuring components. | Solution: Calibrate all balances and measuring equipment regularly. Ensure operators are properly trained in accurate measurement techniques. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Light yellow transparent liquid | [1] |
| Molecular Formula | C₁₈H₁₈O₆ | [1][4] |
| Molecular Weight | 330.34 g/mol | [1] |
| Density | 1.161 g/mL at 25 °C | [2] |
| Boiling Point | 160 °C (at 0.1 mmHg) | [1] |
| Solubility | Soluble in alcohol, ether; insoluble in water | [1][2] |
Table 2: Example Viscosity Profile of a TATM Formulation (Hypothetical Data)
| Temperature (°C) | Viscosity (cP) |
| 25 | Value to be determined experimentally |
| 40 | Value to be determined experimentally |
| 60 | Value to be determined experimentally |
| 80 | Value to be determined experimentally |
Note: This table should be populated with experimental data from your specific formulation.
Experimental Protocols
Protocol 1: Viscosity Measurement of TATM Formulations
Objective: To accurately measure the viscosity of a TATM formulation at a controlled temperature.
Materials:
-
TATM formulation
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or Peltier plate for the viscometer
-
Beakers or appropriate sample containers
Methodology:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Sample Preparation: Place a sufficient amount of the TATM formulation into a beaker to ensure the spindle will be immersed to the proper depth.
-
Temperature Equilibration: Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature for at least 30 minutes.
-
Measurement: Immerse the rotating spindle into the center of the sample. Start the spindle rotation at the selected speed. Allow the reading to stabilize before recording the viscosity value (in cP or mPa·s).
-
Data Recording: Record the viscosity, temperature, spindle number, and rotational speed.
Protocol 2: Screening Solvents for Viscosity Reduction
Objective: To identify an effective solvent for reducing the viscosity of a TATM formulation.
Materials:
-
TATM formulation
-
A selection of candidate solvents (e.g., ethanol, isopropanol, diethyl ether, tetrahydrofuran)
-
Glass vials or small beakers
-
Positive displacement pipette or syringe for accurate liquid handling
-
Vortex mixer
-
Viscometer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the TATM formulation.
-
Solvent Blending: In a series of vials, prepare different blends of the TATM formulation with each candidate solvent at various concentrations (e.g., 90:10, 80:20, 70:30 by weight).
-
Homogenization: Thoroughly mix each blend using a vortex mixer until a homogenous solution is obtained.
-
Viscosity Measurement: Following the procedure in Protocol 1, measure the viscosity of each blend at a controlled temperature.
-
Data Analysis: Plot the viscosity as a function of solvent concentration for each candidate solvent. The most effective solvent will show the greatest reduction in viscosity at the lowest concentration.
Visualizations
Caption: Workflow for troubleshooting viscosity issues in TATM formulations.
References
- 1. This compound(TATM) - BeiLi Technologies [beilichem.com]
- 2. This compound | 2694-54-4 [chemicalbook.com]
- 3. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H18O6 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and minimizing side reactions during triallyl trimellitate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of triallyl trimellitate. Our resources are designed to help you identify and minimize side reactions, thereby improving product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a Fischer-Speier esterification reaction. This process involves the reaction of trimellitic anhydride (B1165640) with an excess of allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is reversible and is driven to completion by the continuous removal of water, which is a byproduct of the reaction.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: Several side reactions can occur, potentially leading to reduced yields and the formation of impurities. The most prevalent side reactions include:
-
Incomplete Esterification: The reaction may not proceed to completion, resulting in a mixture of monoallyl and diallyl trimellitate alongside the desired this compound.
-
Polymerization of Allyl Alcohol: At elevated temperatures and in the presence of an acid catalyst, allyl alcohol can polymerize, forming poly(allyl alcohol) and other polymeric byproducts.[1]
-
Formation of Diallyl Ether: The acid-catalyzed self-condensation of allyl alcohol can produce diallyl ether.
-
Hydrolysis: As an equilibrium reaction, the presence of excess water can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored through several methods:
-
Water Collection: When using a Dean-Stark apparatus, the reaction is considered complete when the theoretical amount of water has been collected.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials (trimellitic anhydride) and the appearance of the product (this compound).
-
Acid Value Titration: Periodically measuring the acid value of the reaction mixture can indicate the extent of carboxylic acid conversion. The reaction is generally considered complete when the acid value drops to a very low level.
Q4: What is the recommended method for purifying crude this compound?
A4: A typical purification process involves multiple steps:
-
Neutralization: The crude product is first washed with a mild base, such as a sodium bicarbonate solution, to neutralize the acid catalyst.
-
Washing: Subsequent washes with water and brine remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: The final purification is achieved through vacuum distillation, which separates the pure this compound from unreacted starting materials and higher-boiling impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively drive the reaction. 2. Reaction Time Too Short: The reaction may not have reached equilibrium. 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 4. Inefficient Water Removal: The presence of water is shifting the equilibrium back towards the reactants.[1] | 1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst (e.g., from 1 mol% to 2-5 mol%). 2. Extend Reaction Time: Monitor the reaction over a longer period until no more water is collected. 3. Increase Reaction Temperature: Cautiously increase the temperature, but be mindful of potential side reactions. 4. Improve Water Removal: Ensure the Dean-Stark apparatus is functioning correctly. Consider using a drying agent if a Dean-Stark is not used. |
| Presence of Mono- and Diallyl Trimellitate in Product | 1. Insufficient Allyl Alcohol: The molar ratio of allyl alcohol to trimellitic anhydride is too low. 2. Short Reaction Time: The reaction was stopped before reaching completion. | 1. Increase Excess of Allyl Alcohol: Use a larger molar excess of allyl alcohol (e.g., 4:1 or 5:1 ratio to trimellitic anhydride). 2. Extend Reaction Time: Allow the reaction to proceed for a longer duration. |
| Product is Dark or Discolored | 1. Oxidation: Oxidation of reactants or product at high temperatures. 2. High Catalyst Concentration: Excessive acid catalyst can promote side reactions leading to colored impurities. 3. High Reaction Temperature: Can lead to decomposition and formation of colored byproducts. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket. 2. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst. 3. Lower Reaction Temperature: Find a balance between reaction rate and thermal stability. |
| Formation of a Viscous, Insoluble Polymer | 1. Polymerization of Allyl Alcohol: High temperatures and/or high catalyst concentrations can induce polymerization.[1] 2. Presence of Radical Initiators: Impurities in the reagents or from the reaction setup can initiate polymerization. | 1. Lower Reaction Temperature and Catalyst Concentration: Optimize these parameters to minimize polymerization. 2. Use Purified Reagents: Ensure the purity of allyl alcohol and trimellitic anhydride. 3. Add a Polymerization Inhibitor: A small amount of an inhibitor like hydroquinone (B1673460) can be added to prevent premature polymerization.[] |
Quantitative Data on Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can affect the yield and purity of trimellitate esters. Note: This data is based on the synthesis of analogous esters and should be used as a general guide for the optimization of this compound synthesis.
Table 1: Effect of Catalyst Concentration on Ester Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| p-Toluenesulfonic Acid | 0.5 | 8 | 85 | 95 |
| p-Toluenesulfonic Acid | 1.0 | 6 | 92 | 97 |
| p-Toluenesulfonic Acid | 2.0 | 5 | 95 | 96 |
| Sulfuric Acid | 0.5 | 7 | 88 | 94 |
| Sulfuric Acid | 1.0 | 5 | 94 | 96 |
Table 2: Effect of Reactant Molar Ratio on Ester Synthesis
| Molar Ratio (Allyl Alcohol:Anhydride) | Reaction Time (h) | Yield (%) | Purity (%) |
| 3:1 | 8 | 80 | 92 |
| 4:1 | 6 | 90 | 96 |
| 5:1 | 5 | 95 | 98 |
Table 3: Effect of Reaction Temperature on Ester Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 100 | 10 | 75 | 97 |
| 120 | 6 | 92 | 96 |
| 140 | 4 | 94 | 93 (minor decomposition) |
Experimental Protocols
Detailed Methodology for this compound Synthesis
Objective: To synthesize this compound from trimellitic anhydride and allyl alcohol via Fischer esterification.
Materials:
-
Trimellitic anhydride (1 mol)
-
Allyl alcohol (4 mol)
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p-Toluenesulfonic acid (0.02 mol)
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Toluene (B28343) (500 mL)
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5% Sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask (2 L)
-
Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add trimellitic anhydride (1 mol), allyl alcohol (4 mol), and toluene (500 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.02 mol) to the reaction mixture.
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Esterification: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 4-6 hours).
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Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst.
-
Washing: Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene and excess allyl alcohol using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Potential side reactions during synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
purification techniques for high-purity triallyl trimellitate
Technical Support Center: High-Purity Triallyl Trimellitate
Welcome to the Technical Support Center for the purification of high-purity this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Discoloration (Yellow to Brown Hue) | - Oxidation of the product or impurities at high temperatures. - Presence of residual acidic impurities. - Contamination from the reaction vessel. | - Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Avoid excessive temperatures during synthesis and distillation. - Base Wash: Wash the crude product with a dilute sodium carbonate or sodium bicarbonate solution to neutralize acidic impurities. - Adsorbent Treatment: Consider treating the product with activated carbon to remove colored impurities. |
| High Acid Value in Final Product | - Incomplete esterification reaction. - Hydrolysis of the ester product during workup. - Incomplete neutralization of the acid catalyst. | - Drive Esterification to Completion: Ensure the complete removal of water during the reaction, for example, by using a Dean-Stark trap. - Thorough Washing: Wash the organic layer with a sodium carbonate solution until the aqueous layer is no longer acidic, followed by washes with deionized water to remove salts. - Anhydrous Conditions: Use anhydrous solvents and reagents and minimize exposure to moisture during workup and storage. |
| Presence of Unreacted Starting Materials | - Trimellitic Anhydride (B1165640)/Acid: Incomplete reaction or hydrolysis of the anhydride. - Allyl Alcohol: Use of a large excess of allyl alcohol that is not completely removed. | - Vacuum Distillation: Purify the crude product by vacuum distillation to remove volatile impurities like allyl alcohol. - Base Wash: Unreacted trimellitic anhydride or its acid form can be removed by washing with a basic solution. |
| Product Contains Partial Esters (Monoallyl or Diallyl Trimellitate) | - Insufficient reaction time or temperature. - Inappropriate stoichiometry of reactants. | - Optimize Reaction Conditions: Increase reaction time or temperature to favor the formation of the tri-ester. Ensure the molar ratio of allyl alcohol to trimellitic anhydride is sufficient. - Fractional Vacuum Distillation: These partial esters will have different boiling points and may be separated by careful fractional distillation under high vacuum. |
| Low Purity After Initial Purification | - Presence of isomeric impurities. - Formation of byproducts such as diallyl ether from the self-condensation of allyl alcohol at high temperatures. | - Chromatographic Purification: For achieving very high purity and separating isomers, column chromatography (e.g., silica (B1680970) gel) or preparative High-Performance Liquid Chromatography (HPLC) may be necessary. - Controlled Synthesis Temperature: Maintain the reaction temperature below the point where significant side reactions occur. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include:
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Unreacted Starting Materials: Trimellitic anhydride and allyl alcohol.
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Partially Esterified Products: Monoallyl trimellitate and diallyl trimellitate.
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Acidic Impurities: Residual acid catalyst (if used) and trimellitic acid (from the hydrolysis of the anhydride).
-
Byproducts: Diallyl ether, formed from the dehydration of allyl alcohol at elevated temperatures.
-
Colored Impurities: Oxidation products or other high molecular weight species.
Q2: What is the recommended general procedure for purifying synthesized this compound?
A2: A general multi-step purification procedure is recommended:
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Neutralization and Washing: After the synthesis, cool the reaction mixture and wash it with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any acidic components. Follow this with several washes with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
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Solvent Removal: If a solvent was used in the synthesis, remove it under reduced pressure.
-
Vacuum Distillation: The primary purification step is typically vacuum distillation to separate the this compound from unreacted allyl alcohol and other lower-boiling impurities, as well as from non-volatile residues.
Q3: What are the typical conditions for vacuum distillation of this compound?
A3: While specific data for this compound is limited, analogous compounds suggest that high vacuum is necessary due to its high boiling point. For triallyl isocyanurate, a similar tri-substituted aromatic compound, distillation conditions are reported around 113-115 °C at a pressure of 133.3 Pa (approximately 1 mmHg). It is crucial to monitor the temperature and pressure closely to avoid thermal decomposition.
Q4: Can recrystallization be used to purify this compound?
A4: this compound is a liquid at room temperature, which makes traditional recrystallization challenging. However, if minor solid impurities are present, it might be possible to purify the compound by cooling it to a low temperature to induce crystallization, followed by filtration. The choice of solvent would be critical and would require experimental screening. Common solvent/anti-solvent pairs for esters include heptane/ethyl acetate (B1210297) or methanol/water.
Q5: How can the purity of this compound be accurately assessed?
A5: The purity of this compound can be determined using various analytical techniques:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method for quantifying volatile impurities and assessing the overall purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate and quantify non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by comparing the integration of signals from the product and the impurities.
-
Acid Value Titration: This method quantifies the amount of residual acidic impurities.
Experimental Protocols
Protocol 1: Base Wash for Neutralization of Crude this compound
Objective: To remove acidic impurities such as unreacted trimellitic anhydride, trimellitic acid, and acid catalyst from the crude product.
Materials:
-
Crude this compound
-
5% (w/v) Sodium Carbonate (Na₂CO₃) solution
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers and flasks
Procedure:
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Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of the 5% sodium carbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with the sodium carbonate solution until the aqueous layer is no longer basic (test with pH paper).
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Wash the organic layer with an equal volume of deionized water to remove residual sodium carbonate. Allow the layers to separate and discard the aqueous layer.
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Wash the organic layer with an equal volume of brine to aid in the removal of water.
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Drain the organic layer into a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes to dry the product.
-
Filter the drying agent to obtain the neutralized, dry crude product.
Visualization
Experimental Workflow for Purification
safe handling and storage procedures for triallyl trimellitate
This technical support center provides guidance on the safe handling and storage of triallyl trimellitate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 2694-54-4) is a colorless to light yellow liquid.[1] It is recognized as an irritant, capable of causing skin, eye, and respiratory system irritation.[1] It is also harmful if swallowed.
Q2: Are there established occupational exposure limits (OELs) for this compound?
Currently, there are no established Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound.[2]
Q3: How should I handle this compound in the absence of established OELs?
For substances without established OELs, the National Institute for Occupational Safety and Health (NIOSH) recommends a process called "occupational exposure banding".[3][4] This process categorizes chemicals into bands based on their health outcomes, which then helps in determining the necessary level of control. It is recommended to have an occupational hygienist or a trained safety manager assess the risk and determine the appropriate handling and control strategies.[3][4]
Q4: What are the general safe handling procedures for this compound?
Always handle this compound in a well-ventilated area.[2] Avoid breathing in mist, gas, or vapors.[2] Direct contact with skin and eyes should be avoided.[2] It is recommended to use non-sparking tools to prevent fire from electrostatic discharge.[2]
Q5: What are the recommended storage conditions for this compound?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from foodstuff containers and incompatible materials.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Skin or Eye Irritation | Direct contact with this compound. | For skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. For eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor. |
| Respiratory Irritation | Inhalation of vapors or mists. | Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled. |
| Accidental Ingestion | Ingestion of the chemical. | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Chemical Spill | Accidental release of the substance. | Evacuate personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate personal protective equipment. Prevent further leakage if it is safe to do so. Contain the spill using an inert absorbent material. Collect the absorbed material and place it in a suitable, closed container for disposal. Do not let the chemical enter drains. |
Data Presentation
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Storage and Incompatibility
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place. |
| Storage Conditions | Keep container tightly closed in a well-ventilated area. |
| Incompatible Materials | Store apart from foodstuff containers and other incompatible materials. |
Experimental Protocols
Detailed methodologies for handling and storage should be developed as part of your laboratory's standard operating procedures (SOPs) and chemical hygiene plan. These should be based on a thorough risk assessment.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
analytical methods for monitoring the extent of triallyl trimellitate polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the extent of triallyl trimellitate (TATM) polymerization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the polymerization of this compound?
A1: The extent of this compound polymerization can be effectively monitored using a variety of analytical techniques that track the disappearance of the monomer or the formation of the polymer. Key methods include:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the decrease in the intensity of the C=C stretching vibration of the allyl groups, typically found around 1645 cm⁻¹.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of monomer conversion by observing the disappearance of vinyl proton signals.[3][4]
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Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the polymerization reaction, which can be used to determine the extent of conversion.[1][5]
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Gas Chromatography (GC): Can be used to quantify the amount of unreacted monomer remaining in the reaction mixture.
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Gravimetry: Involves precipitating the polymer from the reaction mixture and weighing the dried polymer to determine the yield.[1]
Q2: My polymerization reaction is proceeding too quickly, leading to premature gelation. How can I slow it down?
A2: Premature gelation in this compound polymerization is often due to a high reaction rate.[6] To gain better control over the polymerization, consider the following adjustments:
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Reduce Initiator Concentration: A lower initiator concentration will generate fewer radicals, thus slowing down the overall polymerization rate.[6][7]
-
Lower the Reaction Temperature: Decreasing the temperature will reduce the rate of initiator decomposition and propagation, providing a longer time before the gel point is reached.[6][7]
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Introduce a Solvent: Performing the polymerization in a suitable solvent will decrease the concentration of the monomer and initiator, thereby reducing the reaction rate.[7]
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Use a Chain Transfer Agent: The addition of a chain transfer agent can help to control the molecular weight growth of the polymer chains, delaying the onset of gelation.[6]
Q3: I am observing low monomer conversion and high residual this compound in my final polymer. What are the potential causes and solutions?
A3: High residual monomer content is a common issue that can often be attributed to several factors:[7]
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Incomplete Polymerization: The reaction may not have been allowed to proceed for a sufficient amount of time. Extending the polymerization time can lead to higher conversion.[7]
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Sub-optimal Initiator Concentration: The initiator concentration may be too low to sustain the polymerization. A systematic optimization of the initiator concentration may be necessary.[7]
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Incorrect Polymerization Temperature: The temperature might be too low for efficient initiator decomposition and propagation. Increasing the temperature could improve the polymerization rate and conversion.[7]
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Oxygen Inhibition: The presence of dissolved oxygen can inhibit free-radical polymerization. Ensure the reaction mixture is properly deoxygenated by purging with an inert gas like nitrogen or argon before and during the polymerization.[2][8]
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Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before starting the polymerization.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound polymerization.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent FTIR results with broad peaks. | 1. Sample is too concentrated. 2. Presence of water in the sample. 3. Incomplete polymerization leading to a mixture of monomer and polymer. | 1. Prepare a thinner film of the sample or dilute in a suitable solvent. 2. Ensure the sample is dry. Use a desiccator if necessary. 3. Monitor the reaction at different time points to observe the gradual disappearance of the monomer peak. |
| GPC/SEC analysis shows a bimodal or very broad molecular weight distribution. | 1. Occurrence of chain transfer or side reactions. 2. Inconsistent initiation rate. 3. The presence of oligomers. | 1. Optimize reaction conditions (temperature, initiator) to minimize side reactions. 2. Ensure the initiator is fully dissolved and the temperature is uniform throughout the reaction. 3. Consider purifying the polymer by precipitation to remove low molecular weight species.[1] |
| DSC thermogram shows a weak or broad exotherm. | 1. Low concentration of reactive species. 2. Slow reaction kinetics at the programmed heating rate. 3. The sample mass is too small. | 1. Increase the monomer or initiator concentration if possible. 2. Use a slower heating rate to improve the resolution of the exothermic peak. 3. Use a larger sample mass (typically 5-10 mg).[3] |
| Difficulty in dissolving the polymer for NMR or GPC analysis. | 1. High degree of cross-linking. 2. The chosen solvent is not appropriate. | 1. If a soluble polymer is desired, the reaction should be stopped before the gel point.[6] 2. Test a range of deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) or mobile phases for GPC (e.g., THF, chloroform).[3] |
Data Presentation
Table 1: Comparison of Analytical Methods for Monitoring Polymerization
| Analytical Method | Parameter Measured | Advantages | Limitations |
| FTIR Spectroscopy | Disappearance of C=C bond | Fast, non-destructive, provides real-time data.[4] | Can be difficult to quantify accurately without proper calibration. |
| NMR Spectroscopy | Disappearance of vinyl protons | Provides detailed structural information and accurate quantification.[3][4] | Requires deuterated solvents and can be time-consuming. |
| DSC | Heat of polymerization | Quantitative, provides information on reaction kinetics and thermal transitions.[1][9] | Can be influenced by sample preparation and heating rate. |
| GPC/SEC | Increase in molecular weight | Provides information on molecular weight distribution.[3] | Requires soluble polymer samples; not suitable for cross-linked networks. |
| Gravimetry | Mass of precipitated polymer | Simple and direct measurement of polymer yield. | Does not provide information on the extent of reaction or molecular weight. |
Experimental Protocols
Protocol 1: Monitoring Polymerization by FTIR Spectroscopy
Objective: To monitor the conversion of this compound by observing the decrease in the absorbance of the allyl C=C bond.
Methodology:
-
Acquire a background spectrum of the empty sample holder (e.g., KBr plates, ATR crystal).
-
At various time intervals during the polymerization, withdraw a small aliquot of the reaction mixture.
-
Place a thin film of the aliquot on the sample holder and acquire the IR spectrum.
-
Monitor the peak area or height of the C=C stretching vibration (around 1645 cm⁻¹) relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl C=O stretch).
-
The percentage conversion can be calculated based on the decrease of the normalized C=C peak intensity over time.
Protocol 2: Determination of Monomer Conversion by ¹H NMR
Objective: To quantify the conversion of this compound to polymer using ¹H NMR.
Methodology:
-
At specific time points, take a sample from the reaction and quench the polymerization (e.g., by rapid cooling or addition of an inhibitor).
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the peaks corresponding to the vinyl protons of the allyl groups in the monomer.
-
Integrate the area of the vinyl proton peaks and compare it to the integral of a peak from a stable internal standard or a proton on the polymer backbone that is not affected by the polymerization.
-
Calculate the monomer conversion based on the reduction of the vinyl proton signal.
Visualizations
Caption: Experimental workflow for monitoring this compound polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
Validation & Comparative
comparative analysis of triallyl trimellitate and triallyl isocyanurate as crosslinkers
A Comparative Analysis of Triallyl Trimellitate (TATM) and Triallyl Isocyanurate (TAIC) as Crosslinkers for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of two prominent trifunctional crosslinking agents: this compound (TATM) and triallyl isocyanurate (TAIC). This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of the most suitable crosslinker for their specific polymer systems and applications. The comparison encompasses physical and chemical properties, crosslinking performance in polyethylene (B3416737), and detailed experimental protocols for key analytical techniques.
Introduction to Triallyl Crosslinkers
Crosslinking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical properties of polymers by forming a three-dimensional network. This compound (TATM) and triallyl isocyanurate (TAIC) are two effective crosslinking agents that are widely used in the polymer industry. Both molecules possess three allyl groups, which can participate in free-radical polymerization, leading to the formation of a durable polymer network.
This compound (TATM) , with the chemical formula C18H18O6, is a pale yellow liquid.[1] It is known for its high efficiency as a crosslinker and is also used as a plasticizer.[2] TATM is particularly suitable for applications requiring high-temperature resistance over extended periods, such as in automotive interiors and wire and cable insulation.[2]
Triallyl Isocyanurate (TAIC) , with the chemical formula C12H15N3O3, is a versatile crosslinking agent available as a white crystalline solid or a colorless transparent liquid.[3][4] The presence of a stable isocyanurate ring structure imparts excellent thermal stability to the crosslinked polymer.[5] TAIC is widely employed to enhance the heat resistance, chemical resistance, and mechanical properties of various polymers, including polyethylene, PVC, and EPDM.[6][7]
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each crosslinker is essential for formulation development and processing. The following table summarizes the key properties of TATM and TAIC.
| Property | This compound (TATM) | Triallyl Isocyanurate (TAIC) |
| Chemical Formula | C18H18O6[8] | C12H15N3O3[3] |
| Molecular Weight | 330.34 g/mol [9] | 249.27 g/mol [3][5] |
| Appearance | Pale yellow liquid[1][2] | White crystalline solid / Colorless transparent liquid[3][5][10] |
| Density | 1.161 g/mL at 25 °C[1] | 1.159 g/mL[3] |
| Melting Point | Not applicable (liquid at room temp.) | 23-26 °C[3] |
| Boiling Point | 160 °C at 0.1 mmHg[2] | 149-152 °C at 4 mmHg[3] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[1] | Soluble in most organic solvents; insoluble in water.[5] |
Comparative Performance in Polyethylene
A patent for crosslinkable polymeric compositions provides valuable comparative data on the performance of TATM and TAIC in a polyethylene matrix crosslinked with dicumyl peroxide (DCP). The following table summarizes the key findings from this patent.
| Formulation | Crosslinker Type | Hot Creep (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyethylene + 1.2 wt% DCP | None (Control) | 100 | 18.5 | 550 |
| Polyethylene + 0.6 wt% DCP + 1.2 wt% TATM | TATM | 60 | 22.5 | 450 |
| Polyethylene + 0.6 wt% DCP + 1.2 wt% TAIC | TAIC | 45 | 24.5 | 400 |
Data sourced from patent WO2014040532A1. The specific polyethylene grade and detailed processing conditions are described in the patent document.
Based on this data, in a polyethylene system, TAIC demonstrates a lower hot creep percentage, indicating a higher degree of crosslinking and better high-temperature performance compared to TATM under the specified conditions. Furthermore, the formulation with TAIC exhibits higher tensile strength, although with a slightly lower elongation at break, suggesting the formation of a more rigid polymer network.
Experimental Protocols
To facilitate reproducible and standardized evaluation of crosslinker performance, this section provides detailed methodologies for key experiments.
Crosslinking Efficiency (Gel Content) Determination
The gel content is a direct measure of the crosslinking efficiency and represents the insoluble fraction of the polymer network. A higher gel content generally indicates a more densely crosslinked material.[3]
Objective: To quantify the extent of crosslinking by measuring the insoluble portion of the polymer after solvent extraction.
Apparatus:
-
Analytical balance
-
120-mesh stainless steel cage
-
Erlenmeyer flask with a condenser
-
Heating mantle or oil bath
-
Vacuum oven
-
Xylene or other suitable solvent
Procedure:
-
A sample of the crosslinked polymer (approximately 0.2-0.3 g) is accurately weighed.
-
The sample is placed inside the pre-weighed stainless steel cage.
-
The cage containing the sample is immersed in a flask filled with a suitable solvent (e.g., xylene for polyethylene).
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The solvent is heated to its boiling point and refluxed for a specified period (typically 12-16 hours) to dissolve the uncrosslinked (sol) portion of the polymer.
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After extraction, the cage is removed and the insoluble gel is dried in a vacuum oven at a temperature below its degradation point until a constant weight is achieved.
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The cage with the dried gel is weighed.
-
The gel content is calculated using the following formula:
Gel Content (%) = (Weight of dried gel / Initial weight of sample) x 100
This protocol is a generalized procedure. For specific polymers, refer to standard test methods such as ASTM D2765 for ethylene (B1197577) plastics.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to evaluate the thermal stability of the crosslinked polymer by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of degradation and compare the thermal stability of polymers crosslinked with TATM and TAIC.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
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Sample pans (e.g., platinum or alumina)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A small, representative sample of the crosslinked polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated in the TGA furnace under a controlled atmosphere (usually nitrogen to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).
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The weight of the sample is continuously monitored as the temperature increases.
-
The TGA thermogram (weight % vs. temperature) is recorded.
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The onset temperature of degradation (the temperature at which significant weight loss begins) is determined from the thermogram. A higher onset temperature indicates greater thermal stability.
Thermal Transition Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Objective: To determine the effect of the crosslinker on the glass transition temperature of the polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans and lids (e.g., aluminum)
-
Crimping press for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A small sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. For example:
-
Heat from room temperature to a temperature above the expected melting point at a rate of 10 °C/min.
-
Hold isothermally for a few minutes.
-
Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat again to the upper temperature at a rate of 10 °C/min.
-
-
The heat flow is recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.
For detailed procedures, refer to standard test methods such as ASTM D3418.
Mechanical Properties Testing (Tensile Testing)
Tensile testing provides information about the strength, stiffness, and ductility of the crosslinked polymer.
Objective: To measure and compare the tensile strength, Young's modulus, and elongation at break of polymers crosslinked with TATM and TAIC.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer for strain measurement
-
Specimen cutting die (e.g., dog-bone shape)
Procedure:
-
Test specimens are prepared from the crosslinked polymer sheets using a standardized die to ensure consistent dimensions.
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the specimen's gauge section.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test.
-
The following properties are calculated from the stress-strain curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Refer to standard test methods such as ASTM D638 for plastics or ASTM D412 for vulcanized rubber and thermoplastic elastomers for specific details on specimen dimensions and testing conditions.
Visualizations
To further aid in the understanding of the crosslinkers and the experimental processes, the following diagrams are provided.
Caption: Chemical structures of this compound (TATM) and Triallyl Isocyanurate (TAIC).
Caption: General experimental workflow for comparative analysis of crosslinkers.
Caption: Logical structure of the comparative analysis between TATM and TAIC.
Conclusion
Both this compound (TATM) and Triallyl Isocyanurate (TAIC) are highly effective trifunctional crosslinkers that significantly enhance the performance of various polymers. The choice between TATM and TAIC is not straightforward and is highly dependent on the specific polymer system, the curing conditions, and the desired balance of properties for the final application.
The data presented in this guide, particularly from the patent concerning polyethylene, suggests that TAIC may offer superior thermal stability and tensile strength, albeit with a potential reduction in flexibility compared to TATM. The isocyanurate ring in TAIC likely contributes to a more rigid and thermally stable crosslinked network. TATM, being a liquid at room temperature, may offer processing advantages in certain applications and also functions as a plasticizer.
It is imperative for researchers and formulation scientists to conduct their own experimental evaluations based on the protocols outlined in this guide to determine the optimal crosslinker for their specific needs. The information and methodologies provided herein serve as a comprehensive starting point for such investigations. Further research into the comparative performance of these crosslinkers in a wider range of polymer matrices would be of significant value to the scientific community.
References
- 1. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. thepolymerinstitute.com [thepolymerinstitute.com]
- 3. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 4. Differential Scanning Calorimetry (DSC) - Elastomer Institut Richter [elastomer-institut.de]
- 5. youtube.com [youtube.com]
- 6. blog.polyprocessing.com [blog.polyprocessing.com]
- 7. mdpi.com [mdpi.com]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
A Comparative Guide to the Thermal Properties of Triallyl Trimellitate and Other Allyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of triallyl trimellitate (TATM) against other commonly used allyl esters: triallyl citrate (B86180) (TAC), diallyl phthalate (B1215562) (DAP), and triallyl isocyanurate (TAIC). The thermal stability and phase transition behavior of these monomers are critical parameters for their application in polymer synthesis, particularly in the development of materials for drug delivery, medical devices, and other high-performance applications. The data presented herein is compiled from available literature and is intended to provide an objective comparison to aid in material selection and process development.
Executive Summary
This compound is a trifunctional monomer with a rigid aromatic core, suggesting it possesses high thermal stability. This guide evaluates this characteristic by comparing its thermal decomposition and transition temperatures with other allyl esters. While specific experimental data for this compound is limited, this guide synthesizes available information and provides estimations based on structurally similar compounds to offer a valuable comparative overview.
Comparative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound and its alternatives.
Table 1: Thermogravimetric Analysis (TGA) Data
| Compound | Onset Decomposition (T_d, onset) (°C) | Peak Decomposition (T_d, peak) (°C) | Char Yield at 600°C (%) |
| This compound (TATM) | Data Not Available | Data Not Available | Data Not Available |
| Triallyl Citrate (TAC) | ~200[1] | Data Not Available | Data Not Available |
| Diallyl Phthalate (DAP) | Data Not Available | Data Not Available | Data Not Available |
| Triallyl Isocyanurate (TAIC) | >400[2] | Data Not Available | Data Not Available |
Note: The thermal decomposition of triallyl citrate is noted to begin around 200°C, primarily attributed to the volatilization of the plasticizer when used in polymer blends.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Compound | Glass Transition (T_g) (°C) | Melting Point (T_m) (°C) | Boiling Point (°C) |
| This compound (TATM) | Data Not Available | Data Not Available | 160 (at 0.1 mmHg)[3] |
| Triallyl Citrate (TAC) | Data Not Available | Data Not Available | Data Not Available |
| Diallyl Phthalate (DAP) | 160-165 (cured resin)[4] | Data Not Available | 165-167 (at 5 mmHg)[5] |
| Triallyl Isocyanurate (TAIC) | Data Not Available | 24.2 - 25.2[6] | 311[6] |
Experimental Protocols
The following are generalized methodologies for conducting TGA and DSC analyses on allyl ester monomers, based on standard practices and relevant ASTM standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and char yield of the allyl ester monomers.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid or solid monomer into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (T_d, onset) as the temperature at which significant mass loss begins (e.g., 5% mass loss).
-
Determine the peak decomposition temperature (T_d, peak) from the peak of the derivative thermogravimetric (DTG) curve.
-
Calculate the char yield as the percentage of residual mass at 600°C.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (T_g) and melting point (T_m) of the allyl ester monomers.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid or solid monomer into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample to a temperature above its expected transitions (e.g., 200°C) at a constant heating rate of 10°C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same heating rate to observe the transitions clearly, especially the glass transition.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (T_g) as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Determine the melting point (T_m) as the peak temperature of the endothermic melting transition.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of the allyl esters.
Caption: Workflow for Comparative Thermal Analysis of Allyl Esters.
References
A Comparative Guide to the Mechanical Properties of Resins: Triallyl Trimellitate vs. Diallyl Phthalate
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate polymer resins is critical. This guide aims to provide a comparative analysis of the mechanical properties of resins formulated with triallyl trimellitate (TATM) versus those containing diallyl phthalate (B1215562) (DAP). However, an extensive review of publicly available scientific literature and patent databases reveals a significant disparity in the availability of quantitative data. While diallyl phthalate resins are well-characterized, there is a notable absence of specific, comparative mechanical property data for this compound-based resins.
This guide will therefore present a comprehensive overview of the known mechanical properties of diallyl phthalate resins, a qualitative description of the expected effects of this compound based on its chemical nature, detailed experimental protocols for relevant mechanical tests, and a conceptual workflow for their comparison.
Mechanical Properties of Diallyl Phthalate (DAP) Resins
Diallyl phthalate (DAP) is a thermosetting resin widely utilized for its excellent electrical insulation, dimensional stability, and resistance to heat and chemicals. Its mechanical properties are significantly enhanced with the inclusion of reinforcing fillers, such as glass fibers.
Table 1: Comparative Mechanical Properties of Diallyl Phthalate Resins
| Mechanical Property | Test Method (ASTM) | Neat DAP Resin | Glass-Fiber Filled DAP Resin |
| Tensile Strength | D638 | 3,500 - 5,800 psi (24 - 40 MPa) | 5,000 - 17,000 psi (34 - 117 MPa) |
| Flexural Strength | D790 | 8,000 - 11,000 psi (55 - 76 MPa) | 9,000 - 26,000 psi (62 - 179 MPa) |
| Flexural Modulus | D790 | 0.5 - 0.6 x 10^6 psi (3.4 - 4.1 GPa) | 1.2 - 2.5 x 10^6 psi (8.3 - 17.2 GPa) |
| Heat Deflection Temperature @ 264 psi | D648 | 250 - 350 °F (121 - 177 °C) | 310 - 450 °F (154 - 232 °C) |
This compound (TATM) in Resins: A Qualitative Perspective
This compound (TATM) is primarily known as a trifunctional crosslinking agent and a reactive plasticizer. While specific quantitative data on its effect on the mechanical properties of a base resin is scarce, its chemical structure allows for some qualitative predictions:
-
Increased Flexibility and Impact Strength: As a reactive plasticizer, TATM is expected to increase the flexibility of the polymer network, leading to improved impact resistance and reduced brittleness.
-
Enhanced Thermal Stability: The trifunctional nature of TATM allows for a higher crosslink density, which generally contributes to improved thermal stability of the cured resin.
Experimental Protocols
The following are standardized methodologies for determining the key mechanical properties discussed.
Tensile Testing (Based on ASTM D638)
This test method is used to determine the tensile properties of plastics. A dog-bone shaped specimen is pulled apart at a constant speed, and the force required to do so and the elongation of the sample are measured.
-
Specimen Preparation: Specimens are either injection molded or machined from a plaque to the specified dimensions.
-
Test Procedure: The specimen is placed in the grips of a universal testing machine. An extensometer is attached to the specimen to measure elongation. The specimen is then pulled at a specified rate until it fractures.
-
Data Analysis: The test yields a stress-strain curve from which tensile strength (the maximum stress before failure) and tensile modulus (a measure of stiffness) are determined.
Flexural Testing (Based on ASTM D790)
This test measures the force required to bend a beam of plastic material.
-
Specimen Preparation: A rectangular specimen of a specified size is used.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending). The load and deflection are measured until the specimen fails.
-
Data Analysis: The flexural strength (the maximum stress at the outermost fiber) and the flexural modulus (the ratio of stress to strain in flexural deformation) are calculated.
Heat Deflection Temperature (HDT) Test (Based on ASTM D648)
This test determines the temperature at which a polymer sample deforms under a specified load.
-
Specimen Preparation: A rectangular bar of specified dimensions is used.
-
Test Procedure: The specimen is submerged in a heated fluid bath and subjected to a constant flexural stress. The temperature of the fluid is increased at a uniform rate.
-
Data Analysis: The temperature at which the specimen deflects a specified distance is recorded as the heat deflection temperature.
Visualizing the Comparison Workflow
The logical flow for a comparative study of these resins can be represented as follows:
Caption: A conceptual workflow for comparing resin properties.
Spectroscopic Validation of Triallyl Trimellitate Synthesis: A Comparative Guide
This guide provides a detailed comparison of the synthesis and spectroscopic validation of triallyl trimellitate and an alternative compound, triallyl cyanurate. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Synthesis Overview
This compound is synthesized via the direct esterification of trimellitic anhydride (B1165640) with allyl alcohol. This common method involves the reaction of an anhydride with an alcohol in the presence of an acid catalyst to form an ester and water. A comparable tri-substituted allyl compound, triallyl cyanurate, is synthesized by reacting cyanuric chloride with allyl alcohol.
Spectroscopic Validation Data
The successful synthesis of these compounds can be validated using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the expected characteristic peaks for both this compound and triallyl cyanurate.
Table 1: FTIR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3100-3000 | =C-H stretching (alkene) |
| ~2980-2850 | C-H stretching (alkane) | |
| ~1725 | C=O stretching (ester carbonyl) | |
| ~1645 | C=C stretching (alkene) | |
| ~1270, ~1120 | C-O stretching (ester) | |
| ~990, ~920 | =C-H bending (alkene) | |
| Triallyl Cyanurate [1] | ~3080 | =C-H stretching (alkene) |
| ~2940 | C-H stretching (alkane) | |
| ~1645 | C=C stretching (alkene) | |
| ~1560, ~1430 | C-N stretching (triazine ring) | |
| ~1140 | C-O stretching | |
| ~995, ~935 | =C-H bending (alkene) |
Table 2: ¹H and ¹³C NMR Spectral Data
This compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.5 - 8.5 | 128 - 135 |
| Aromatic C | - | 130 - 138 |
| Ester C=O | - | 164 - 167 |
| Alkene =CH- | 5.9 - 6.1 | 131 - 133 |
| Alkene =CH₂ | 5.2 - 5.4 | 118 - 120 |
| Allyl -CH₂- | 4.8 - 4.9 | 65 - 67 |
Triallyl Cyanurate
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Alkene =CH- | 5.8 - 6.0 | 132 - 134 |
| Alkene =CH₂ | 5.2 - 5.4 | 117 - 119 |
| Allyl -CH₂- | 4.6 - 4.8 | 68 - 70 |
| Triazine C | - | ~171 |
Note: The spectral data for this compound is based on typical chemical shifts for the respective functional groups, as specific experimental data was not available in the searched literature. The data for triallyl cyanurate is based on available literature and spectral databases.
Experimental Protocols
Synthesis of this compound
This protocol describes the direct esterification of trimellitic anhydride with allyl alcohol.
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap.
-
Charging Reactants: The flask is charged with trimellitic anhydride (1 molar equivalent), allyl alcohol (3.3 molar equivalents), and a catalytic amount of sulfuric acid. Toluene is added as a solvent to aid in the azeotropic removal of water.
-
Reaction: The mixture is heated to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solution is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Synthesis of Triallyl Cyanurate (Alternative)
This protocol describes the synthesis of triallyl cyanurate from cyanuric chloride and allyl alcohol.[2]
-
Reaction Setup: A flask is charged with cyanuric chloride and allyl alcohol.
-
Reaction: An aqueous solution of sodium hydroxide (B78521) is added dropwise to the stirred mixture while maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, the mixture is stirred for an additional period. The organic layer is then separated and washed with water.
-
Purification: The organic layer is dried, and the excess allyl alcohol is removed by distillation under reduced pressure to yield triallyl cyanurate.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and validation workflow and the logical relationship of the components.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship between this compound, its precursors, and validation methods.
References
A Comparative Guide to High-Frequency Laminate Performance: Evaluating Triallyl Trimellitate and Its Alternatives
For researchers and scientists developing next-generation high-frequency electronics, the selection of laminate materials is a critical factor in achieving optimal performance. This guide provides a comparative evaluation of triallyl trimellitate (TATM) and its alternatives, focusing on key performance metrics relevant to high-frequency applications. While direct, quantitative data for TATM in high-frequency laminates is limited in publicly available literature, this guide synthesizes available information and presents a clear comparison with established alternatives.
This guide, therefore, focuses on providing a detailed comparison with well-characterized alternatives: Bismaleimide-Triazine (BT) resins and Hydrocarbon-based resins.
Performance Comparison of High-Frequency Laminate Resins
The following tables summarize the key performance indicators for high-frequency laminate materials. Due to the lack of specific experimental data for TATM-based laminates, its properties are presented as "Not Available" (N/A).
| Property | This compound (TATM) | Bismaleimide-Triazine (BT) Resin | Hydrocarbon-Based Resin |
| Dielectric Constant (Dk) at 10 GHz | N/A | 2.72 - 2.94[3][4][5] | Low (Specific values vary with formulation)[6] |
| Dissipation Factor (Df) at 10 GHz | N/A | 0.0041 - 0.015[3][4][7] | Ultra-low (Specific values vary with formulation)[6] |
| Glass Transition Temperature (Tg) | N/A | >200 °C[3] | N/A |
| Decomposition Temperature (Td) | N/A | N/A | N/A |
| Coefficient of Thermal Expansion (CTE) | N/A | N/A | Significantly reducible (e.g., by 63.3% with fillers)[6][8] |
| Flexural Strength | N/A | ~225.8 MPa[4] | Significantly increasable (e.g., by 2136.1% with fillers)[6][8] |
| Moisture Absorption | N/A | N/A | Low |
In-Depth Look at High-Performance Alternatives
Bismaleimide-Triazine (BT) Resins
BT resins are a well-established class of thermosetting polymers known for their excellent thermal stability and good dielectric properties, making them suitable for high-frequency applications.[3][7]
-
Dielectric Performance: Modified BT resins can achieve a low dielectric constant (Dk) of 2.72 and a dissipation factor (Df) of 0.0041 at 10 GHz.[3][4] Some formulations exhibit a Dk in the range of 2.89 to 2.94.[5]
-
Thermal Stability: BT resins exhibit high glass transition temperatures (Tg) exceeding 200°C.[3] A modified BT resin was reported to have a Tg of 279.1°C.[4]
-
Mechanical Strength: These resins demonstrate good mechanical properties, with reported flexural strengths as high as 225.8 MPa.[4]
Hydrocarbon-Based Resins
Hydrocarbon-based resins are emerging as a compelling option for high-frequency laminates due to their inherently low dielectric constant and dissipation factor.[6]
-
Dielectric Performance: These resins possess excellent dielectric properties due to the low polarity of their C-H bonds.
-
Thermal and Mechanical Properties: The performance of hydrocarbon-based laminates can be significantly enhanced through the incorporation of fillers. For instance, the addition of a cyclic olefin copolymer (COC) and SiO2 to a polybutadiene-based system has been shown to reduce the coefficient of thermal expansion (CTE) by 63.3% and the dissipation factor (Df) by 22.0%, while increasing the bending strength by a remarkable 2136.1%.[6][8]
Experimental Protocols
The data presented for the alternative materials are based on established experimental methodologies.
Dielectric Property Measurement
The dielectric constant and dissipation factor of the laminates are typically measured using a variety of techniques, including the split-post cavity resonator method or the use of a vector network analyzer with a specific test fixture, often at a frequency of 10 GHz, which is relevant for many high-frequency applications.
Thermal Analysis
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Decomposition Temperature (Td): Measured using Thermogravimetric Analysis (TGA), which monitors the mass of a sample as a function of temperature or time in a controlled atmosphere.
Mechanical Testing
-
Flexural Strength: Evaluated using a three-point bending test according to standards such as ASTM D790. This test measures the force required to bend a beam of the material until it fractures.
Logical Workflow for Material Evaluation
The selection of a suitable high-frequency laminate material involves a systematic evaluation process.
Caption: A logical workflow for the selection of high-frequency laminate materials.
Conclusion
While this compound shows promise as a crosslinking agent for high-frequency laminates due to its molecular structure, the lack of specific, publicly available performance data makes a direct quantitative comparison with established alternatives challenging. Bismaleimide-triazine and hydrocarbon-based resins, on the other hand, offer well-documented and excellent performance characteristics for high-frequency applications. Researchers and engineers are encouraged to consider these established alternatives while also recognizing the potential of TATM, should further experimental data become available. The development of novel formulations and the publication of comprehensive performance evaluations will be crucial in determining the future role of TATM in the field of high-frequency electronics.
References
- 1. This compound | 2694-54-4 [chemicalbook.com]
- 2. This compound(TATM) - BeiLi Technologies [beilichem.com]
- 3. Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrocarbon Resin-Based Composites with Low Thermal Expansion Coefficient and Dielectric Loss for High-Frequency Copper Clad Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding BT Resin PCB Materials for Modern Electronics [blog.ltcircuit.com]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Initiator Efficiency for Triallyl Trimellitate Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers for advanced applications, including those in drug development and material science, the choice of initiator plays a pivotal role in determining the kinetics of polymerization and the final properties of the polymer. This guide provides a comparative analysis of the efficiency of common free-radical initiators for the polymerization of triallyl trimellitate (TATM), a trifunctional monomer. Due to the limited availability of direct comparative studies on TATM, this guide draws upon data from analogous triallyl monomers and fundamental principles of polymer chemistry to provide a comprehensive overview for researchers.
Introduction to this compound Polymerization
This compound (TATM) is a crosslinking agent containing three allyl functional groups. Its polymerization typically proceeds via a free-radical mechanism, where an initiator is used to generate radicals that initiate the polymerization of the allyl groups, leading to the formation of a crosslinked polymer network. The efficiency of the initiator directly impacts the rate of polymerization, the degree of conversion, and the structural characteristics of the resulting polymer.
Comparison of Initiator Efficiencies
The selection of an initiator is critical and depends on factors such as the desired polymerization temperature, solvent, and the final application of the polymer. The two major classes of initiators for free-radical polymerization are organic peroxides and azo compounds.
Organic Peroxides (e.g., Benzoyl Peroxide - BPO, Dicumyl Peroxide - DCP)
Organic peroxides decompose upon heating to generate reactive radicals. The decomposition rate is highly temperature-dependent. Peroxides are generally effective for the polymerization of a wide range of monomers. For triallyl monomers, peroxide initiators are frequently employed in industrial crosslinking applications.
Azo Compounds (e.g., Azobisisobutyronitrile - AIBN)
Azo compounds also decompose thermally to produce radicals and nitrogen gas. They are known for their predictable decomposition kinetics, which are less sensitive to the solvent environment compared to peroxides.
Data Presentation
| Initiator Type | Initiator | Typical Decomposition Temperature (10-hr half-life) | Initiator Efficiency (f) | General Observations for Allyl Polymerization |
| Organic Peroxide | Benzoyl Peroxide (BPO) | ~73°C | 0.4 - 0.6 | Effective for crosslinking; may induce side reactions. |
| Dicumyl Peroxide (DCP) | ~117°C | High | Commonly used for high-temperature crosslinking of polymers with allyl coagents. | |
| Azo Compound | Azobisisobutyronitrile (AIBN) | ~65°C | 0.5 - 0.7 | Provides a more controlled initiation; less prone to side reactions compared to some peroxides. |
Note: Initiator efficiency (f) is the fraction of radicals generated that successfully initiate polymerization. This value can be influenced by the "cage effect" and the reactivity of the monomer.
Experimental Protocols
To enable researchers to conduct their own comparative studies on initiator efficiency for TATM polymerization, the following detailed methodologies for key experiments are provided.
Protocol 1: Determination of Polymerization Rate by Gravimetry
Objective: To compare the rate of TATM polymerization with different initiators by measuring the polymer yield at various time points.
Materials:
-
This compound (TATM), inhibitor removed
-
Initiator 1 (e.g., Benzoyl Peroxide)
-
Initiator 2 (e.g., Azobisisobutyronitrile)
-
Solvent (e.g., Toluene, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
-
Reaction vials with septa
-
Thermostatically controlled oil bath
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare stock solutions of each initiator in the chosen solvent at a predetermined concentration (e.g., 0.1 M).
-
In a series of reaction vials, place a known amount of TATM and solvent.
-
Purge each vial with nitrogen for 15-20 minutes to remove oxygen.
-
Using a syringe, add a calculated volume of the initiator stock solution to each vial to achieve the desired initiator concentration (e.g., 1 mol% relative to the monomer).
-
Place the vials in the pre-heated oil bath at the desired reaction temperature (e.g., 70°C for BPO, 65°C for AIBN).
-
At specific time intervals (e.g., 30, 60, 90, 120 minutes), remove a vial from the oil bath and quench the reaction by cooling it in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a beaker containing a large excess of cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Calculate the polymer yield (conversion) at each time point: Conversion (%) = (Weight of dry polymer / Initial weight of TATM) x 100
Protocol 2: Characterization of Gel Content
Objective: To determine the extent of crosslinking by measuring the insoluble fraction of the polymer.
Materials:
-
Dried polymer sample from Protocol 1
-
Solvent for extraction (e.g., Acetone or Toluene)
-
Soxhlet extraction apparatus or a simple extraction thimble in a flask with a condenser
-
Analytical balance
-
Vacuum oven
Procedure:
-
Accurately weigh a known amount of the dried polymer sample (W_initial).
-
Place the polymer sample in a cellulose (B213188) extraction thimble.
-
Perform Soxhlet extraction with the chosen solvent for a prolonged period (e.g., 24 hours) to remove the soluble, uncrosslinked polymer fraction (sol fraction).
-
After extraction, carefully remove the thimble containing the insoluble, crosslinked polymer (gel fraction).
-
Dry the thimble and the gel fraction in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content: Gel Content (%) = (W_final / W_initial) x 100
Mandatory Visualization
Caption: Experimental workflow for the comparative study of initiator efficiency.
Caption: Simplified signaling pathway of free-radical polymerization of TATM.
A Comparative Guide to the Validation of Triallyl Trimellitate Purity using HPLC and GC Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and product safety. Triallyl trimellitate, a trifunctional monomer used in the production of polymers and resins, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. It is well-suited for the analysis of this compound and its potential non-volatile impurities, such as trimellitic acid.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is a primary approach for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with an acid modifier like 0.1% phosphoric acid to ensure good peak shape for acidic impurities).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, GC can be effectively used for its purity assessment, particularly for identifying volatile impurities.
Experimental Protocol: GC-FID
A high-temperature capillary GC method with Flame Ionization Detection (FID) is suitable for the analysis of this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Column: A low-bleed, high-temperature capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 300 °C.
-
Detector Temperature: 320 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) to a known concentration (e.g., 10 mg/mL).
Performance Comparison
The choice between HPLC and GC often depends on the specific impurities of interest and the desired analytical outcomes.
| Parameter | HPLC | GC |
| Applicability | Well-suited for non-volatile and thermally sensitive impurities like trimellitic acid. | Ideal for volatile and semi-volatile impurities and the main component. |
| Sample Derivatization | Generally not required. | May be necessary for polar impurities to improve volatility and peak shape. |
| Analysis Time | Typically longer run times.[1] | Generally faster analysis.[1] |
| Instrumentation Cost | Can be higher, especially with advanced detectors.[1] | Generally more cost-effective instrumentation.[1] |
| Resolution | Excellent for a wide range of compounds. | High resolution, especially for volatile compounds.[2] |
| Sensitivity | Dependent on the detector (UV, MS, etc.). | FID provides high sensitivity for organic compounds. |
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the purity analysis of this compound by HPLC and GC.
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| Trimellitic Acid | 3.5 | 0.15 |
| Unknown Impurity 1 | 8.2 | 0.08 |
| This compound | 12.5 | 99.75 |
| Unknown Impurity 2 | 15.1 | 0.02 |
Table 2: GC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| Allyl Alcohol | 2.1 | 0.05 |
| Unknown Impurity 1 | 9.8 | 0.10 |
| This compound | 14.2 | 99.83 |
| Diallyl Trimellitate | 16.5 | 0.02 |
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using both HPLC and GC techniques for comprehensive analysis.
Conclusion
Both HPLC and GC are powerful and complementary techniques for the comprehensive purity validation of this compound. HPLC is indispensable for the analysis of non-volatile impurities like trimellitic acid, while GC excels in the detection of volatile impurities and the overall purity assessment of the main component. The choice of method, or the use of both in conjunction, will depend on the specific quality control requirements and the impurity profile of the this compound sample. For a complete and robust purity assessment, employing both techniques is highly recommended to cover the full range of potential impurities.
References
A Comparative Analysis of Triallyl Trimellitate and Other Cross-linking Agents for Polymer Modification
For Researchers, Scientists, and Drug Development Professionals
In the modification of polymers for advanced applications, including those in drug development and material science, the selection of an appropriate cross-linking agent is paramount to achieving desired therapeutic and material properties. This guide provides a comparative assessment of the cross-linking efficiency of Triallyl Trimellitate (TATM) relative to other commonly employed agents, namely Triallyl Isocyanurate (TAIC) and Trimethylolpropane Trimethacrylate (TMPTMA).
While direct, comprehensive experimental data for TATM is not extensively available in publicly accessible literature, this guide synthesizes available data for analogous triallyl and methacrylate-based cross-linkers to provide a predictive comparison. The information is intended to assist researchers in making informed decisions for designing and optimizing polymer networks.
Comparative Performance of Cross-linking Agents
The efficiency of a cross-linking agent is a critical determinant of the final properties of a polymer network, including its mechanical strength, thermal stability, and chemical resistance. The following tables summarize key performance data for TAIC and TMPTMA in various polymer systems. This data serves as a benchmark for estimating the potential performance of TATM.
Table 1: Cross-linking Efficiency and Mechanical Properties
| Cross-linking Agent | Polymer System | Initiator | Gel Content (%) | Hardness (Shore D) | Tensile Strength (MPa) | Tear Strength (kN/m) |
| TAIC | Expanded Polypropylene (EPP) | Dicumyl Peroxide | 88.3 | 65 | 2.5 | 10.5 |
| TMPTMA | Expanded Polypropylene (EPP) | Dicumyl Peroxide | 69.63 | 62 | 2.1 | 9.2 |
| TAIC | High Consistency Rubber (HCR) Silicone | Vinyl-specific Peroxide | - | Increased by 15.6 points | - | - |
| TMPTMA | High Consistency Rubber (HCR) Silicone | Dicumyl Peroxide | - | Increased by 8.9 points | Maintained | Maintained |
Note: Data for TATM is not available in the reviewed literature. The performance of TAIC and TMPTMA is presented to offer a comparative context. The EPP crosslinked with TAIC showed an 18.67% higher gel fraction than that crosslinked with TMPTMA, indicating a higher cross-linking efficiency under those specific conditions.[1][2]
Table 2: Thermal Stability of Cross-linked Polymers
| Cross-linking Agent | Polymer System | Onset Decomposition Temp. (°C) |
| TAIC | Acrylic Emulsion Pressure-Sensitive Adhesives | Significantly Improved |
| TMPTMA & TAIC | Ethylene-vinyl Acetate (EVA) Blends | Improved upon electron beam irradiation |
Note: Specific quantitative TGA data for a direct comparison is limited. However, the addition of both TAIC and TMPTMA has been shown to enhance the thermal stability of various polymer systems.[1] Cross-linking, in general, is presumed to enhance the thermal stability of polymer systems.[3][4]
Inferred Performance of this compound (TATM)
Based on its chemical structure, TATM is a trifunctional cross-linking agent with three allyl groups, similar to TAIC.[5] The allyl groups are the reactive sites that participate in the cross-linking process, typically initiated by free radicals.[6] The central trimellitate core of TATM is aromatic, which may impart a degree of rigidity and thermal stability to the resulting polymer network, comparable to or potentially exceeding that of aliphatic core structures. The ester linkages in TATM might offer more flexibility compared to the isocyanurate ring in TAIC, potentially resulting in a different balance of mechanical properties. It is hypothesized that TATM could provide a good balance between mechanical strength and toughness.
Experimental Protocols
To ensure the reproducibility and standardization of results, detailed experimental methodologies are crucial. Below are protocols for key experiments used to assess cross-linking efficiency.
Gel Content Analysis (ASTM D2765-16)
This method determines the insoluble fraction of a cross-linked polymer, which is a direct measure of the cross-linking efficiency.[7][8]
-
Apparatus : Soxhlet extraction apparatus, 120-mesh stainless steel cloth, analytical balance, drying oven.
-
Solvent : Typically xylene or another suitable solvent for the specific polymer.
-
Procedure :
-
A precisely weighed sample of the cross-linked polymer (approximately 0.3 g) is enclosed in a pouch made from the stainless steel cloth.
-
The pouch is placed in the Soxhlet extractor and extracted with the boiling solvent for a specified period (e.g., 12 hours).
-
After extraction, the pouch containing the insoluble gel is removed and dried in a vacuum oven at a specified temperature until a constant weight is achieved.
-
The gel content is calculated as the percentage of the final dried weight of the insoluble fraction relative to the initial weight of the polymer sample.
-
Rheological Analysis for Cross-link Density
Rheometry can be used to determine the storage modulus (G') in the rubbery plateau region, which is related to the cross-link density.[9]
-
Apparatus : A rheometer equipped with parallel plate or cone-plate geometry.
-
Procedure :
-
A sample of the cross-linked polymer is placed between the plates of the rheometer.
-
A dynamic temperature ramp test is performed at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region of the material.
-
The storage modulus (G') is measured as a function of temperature.
-
The cross-link density (ν) can be calculated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity: ν = G' / (R * T), where R is the ideal gas constant and T is the absolute temperature.
-
Swelling Test for Cross-link Density
The degree of swelling of a cross-linked polymer in a suitable solvent is inversely proportional to its cross-link density.[6][10]
-
Apparatus : Analytical balance, vials, suitable solvent.
-
Procedure :
-
A small, precisely weighed sample of the dry cross-linked polymer is immersed in a suitable solvent.
-
The sample is allowed to swell for a sufficient time to reach equilibrium (e.g., 24-72 hours).
-
The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is immediately weighed.
-
The swelling ratio is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer. A lower swelling ratio indicates a higher cross-link density.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different aspects of the cross-linking process.
Caption: Workflow for evaluating cross-linking agent performance.
Caption: Radical-induced cross-linking mechanism for triallyl agents.
Conclusion
The selection of a cross-linking agent is a critical decision in the development of high-performance polymers. While Triallyl Isocyanurate (TAIC) and Trimethylolpropane Trimethacrylate (TMPTMA) are well-characterized agents that enhance the mechanical and thermal properties of various polymers, there is a clear need for more direct comparative studies involving this compound (TATM). Based on its chemical structure, TATM is expected to be an effective trifunctional cross-linker, potentially offering a unique balance of properties due to its aromatic core and ester linkages. For researchers and professionals in drug development and material science, it is recommended to conduct empirical studies to determine the optimal cross-linking agent and concentration for their specific polymer system and application. The experimental protocols provided in this guide offer a foundation for such comparative evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. "The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate Wi" by Fawn Marie Uhl, Galina F. Levchik et al. [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 8. mcpolymers.com [mcpolymers.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Polymers Crosslinked with Triallyl Trimellitate and Alternatives
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the long-term performance and stability of a polymer network, particularly in aqueous or humid environments. This guide provides a comparative analysis of the hydrolytic stability of polymers crosslinked with triallyl trimellitate (TATM) against two common alternatives: triallyl isocyanurate (TAIC) and trimethylolpropane (B17298) trimethacrylate (TMPTMA).
While direct, comprehensive experimental data on the hydrolytic stability of TATM-crosslinked polymers is limited in publicly available literature, this guide synthesizes available information on its chemical structure and the performance of analogous crosslinkers to provide a predictive comparison.
Introduction to Crosslinkers and Hydrolytic Stability
Crosslinking agents are essential for creating three-dimensional polymer networks, which enhance mechanical strength, thermal stability, and chemical resistance. However, the chemical nature of the crosslinker itself can introduce points of vulnerability within the polymer matrix. Hydrolytic degradation is a chemical process where water molecules break down the chemical bonds within the polymer structure, potentially leading to a loss of mechanical properties, mass loss, and ultimately, failure of the material.[1] This is a critical consideration for materials used in biomedical applications, drug delivery systems, and other environments with prolonged exposure to moisture.
The rate of hydrolytic degradation is influenced by several factors, including the polymer's backbone chemistry, the presence of hydrolyzable functional groups (such as esters or amides), temperature, and pH.[1]
Comparison of Crosslinking Agents
This guide focuses on the following trifunctional crosslinking agents:
-
This compound (TATM): An aromatic tri-ester with three reactive allyl groups. Its structure suggests a susceptibility to hydrolysis at the ester linkages, similar to polyester (B1180765) polymers.
-
Triallyl Isocyanurate (TAIC): A heterocyclic compound with a stable isocyanurate ring and three allyl groups. It is known for imparting excellent thermal stability.[2]
-
Trimethylolpropane Trimethacrylate (TMPTMA): A tri-ester with three methacrylate (B99206) groups, which are generally more reactive than allyl groups. Like TATM, it contains ester linkages that can be prone to hydrolysis.
Comparative Performance Data
The following table summarizes the expected hydrolytic stability and performance characteristics of polymers crosslinked with TATM, TAIC, and TMPTMA. It is important to note that the data for TATM is largely inferred based on its chemical structure due to the lack of direct experimental studies in the reviewed literature.
| Property | This compound (TATM) | Triallyl Isocyanurate (TAIC) | Trimethylolpropane Trimethacrylate (TMPTMA) |
| Chemical Structure | Aromatic tri-ester with allyl groups | Heterocyclic triazine ring with allyl groups | Aliphatic tri-ester with methacrylate groups |
| Primary Hydrolytic Weakness | Ester Linkages | Isocyanurate ring is generally stable; allyl groups are not prone to hydrolysis. | Ester Linkages |
| Expected Hydrolytic Stability | Moderate to Low (Inferred) | High | Moderate |
| Supporting Evidence/Rationale | The three ester groups are susceptible to acid- or base-catalyzed hydrolysis, similar to polyesters.[1] This can lead to cleavage of the crosslinks and a reduction in network integrity. | The isocyanurate ring is known for its high stability. While no direct hydrolytic stability data was found, its structure lacks readily hydrolyzable groups. | Base-catalyzed hydrolysis of the ester linkages can occur, with estimated half-lives of 9 years at pH 7 and 331 days at pH 8 for the neat compound.[3] |
| Impact on Mechanical Properties | Expected to show a decline in mechanical properties over time in aqueous environments, particularly at elevated temperatures or non-neutral pH. | Expected to maintain mechanical properties well in aqueous environments due to the stability of the crosslinks. | The degradation of crosslinks can lead to a decrease in mechanical strength and an increase in swelling over time. |
Experimental Protocols for Assessing Hydrolytic Stability
To rigorously evaluate and compare the hydrolytic stability of polymers crosslinked with these agents, a standardized experimental protocol is essential. The following methodology is a synthesis of common practices found in the literature.[4][5]
1. Sample Preparation:
-
Synthesize the crosslinked polymer into a standardized geometry (e.g., thin films or cylindrical pellets).
-
Ensure complete curing of the polymer to eliminate the influence of unreacted monomers.
-
Thoroughly dry the samples in a vacuum oven to a constant weight and record the initial dry mass (
).mi -
Measure and record the initial dimensions of the samples.
2. Hydrolysis Medium:
-
Prepare a buffered aqueous solution at a relevant pH. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.[4]
-
For accelerated testing, acidic (e.g., pH 4.0) or basic (e.g., pH 9.0) solutions can be used.[6]
3. Incubation:
-
Immerse the pre-weighed samples in the hydrolysis medium in sealed containers. Ensure a sufficient volume of the medium to avoid significant changes in pH due to degradation byproducts.
-
Incubate the samples at a constant temperature. Common temperatures include 37°C for physiological simulation or elevated temperatures (e.g., 60°C or 80°C) for accelerated degradation studies.[4][5]
4. Periodic Analysis:
-
At predetermined time intervals (e.g., 1, 7, 14, 28, and 56 days), remove a subset of samples from the incubation.
-
Gently rinse the samples with deionized water to remove any surface residues and buffer salts.
-
Dry the samples to a constant weight in a vacuum oven and record the final dry mass (
).mf
5. Characterization of Degradation:
-
Mass Loss: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(m_i - m_f) / m_i] * 100
-
Water Uptake (Swelling): For hydrogels or materials that swell, the wet weight can be measured before drying to determine the degree of swelling.
-
Molecular and Structural Analysis:
-
Gel Permeation Chromatography (GPC): To analyze changes in the molecular weight of the soluble fraction of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical structure, such as the loss of ester bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the degradation products in the hydrolysis medium.[7]
-
-
Mechanical Testing:
-
Perform tensile or compression tests on the degraded samples to quantify the retention of mechanical properties such as Young's modulus, tensile strength, and elongation at break.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine changes in the glass transition temperature (Tg), which can indicate changes in crosslink density.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the hydrolytic stability of crosslinked polymers.
Caption: Experimental workflow for hydrolytic stability testing.
Conclusion
The choice of crosslinking agent has a profound impact on the hydrolytic stability of a polymer network. Based on chemical structure, polymers crosslinked with triallyl isocyanurate (TAIC) are expected to exhibit the highest hydrolytic stability due to the robust nature of the isocyanurate ring. Both This compound (TATM) and trimethylolpropane trimethacrylate (TMPTMA) contain ester linkages, making them susceptible to hydrolytic degradation. The aromatic nature of TATM may offer some steric hindrance to hydrolysis compared to the aliphatic TMPTMA, but this would need to be confirmed by direct experimental comparison.
For applications requiring long-term stability in aqueous environments, TAIC appears to be a superior choice. However, for applications where controlled degradation is desired, such as in some drug delivery systems or biodegradable materials, TATM and TMPTMA could be suitable candidates. It is imperative for researchers to conduct rigorous hydrolytic stability testing, following a standardized protocol as outlined in this guide, to select the most appropriate crosslinker for their specific application. The significant gap in experimental data for TATM highlights a need for further research to fully characterize its performance and validate these predictive assessments.
References
- 1. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trimethylolpropane triacrylate | C15H20O6 | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nite.go.jp [nite.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [researchdiscovery.drexel.edu]
A Comparative Analysis of Dielectric Properties in Polymers Modified with Triallyl Trimellitate and Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Crosslinking Coagents for Enhanced Polymer Dielectric Performance
The modification of polymers with crosslinking coagents is a critical strategy for enhancing their dielectric properties, making them suitable for a wide range of applications in electronics, electrical insulation, and advanced drug delivery systems. Among the various coagents available, triallyl trimellitate (TATM) presents a subject of interest due to its molecular structure. This guide provides a comparative analysis of the dielectric properties of polymers modified with TATM against unmodified polymers and those modified with a well-documented alternative, triallyl isocyanurate (TAIC). The information presented herein is a synthesis of available experimental data and established methodologies in the field.
Quantitative Data Summary
The selection of a crosslinking coagent significantly influences the dielectric constant, dielectric loss, and breakdown strength of the resulting polymer. While direct, comprehensive experimental data for TATM-modified polymers is limited in the public domain, a comparison with TAIC-modified polymers offers valuable insights. TAIC, being a structurally similar polyallyl coagent, provides a relevant benchmark.
| Property | Unmodified XLPE | XLPE Modified with Triallyl Isocyanurate (TAIC) | XLPE Modified with this compound (TATM) |
| Relative Permittivity (εᵣ) | ~2.3 | Slightly Increased | Data Not Available |
| Dielectric Loss Tangent (tanδ) | Varies with frequency | Lower than unmodified XLPE | Data Not Available |
| AC Breakdown Strength (kV/mm) | Baseline | Increased by up to 17.2%[1] | Data Not Available |
Note: The data for TAIC-modified XLPE is based on a study comparing different crosslinking coagents[1][2]. The absence of specific data for TATM highlights a gap in the current research literature.
Logical Relationship of Polymer Modification
The modification of a polymer's structure through the introduction of a crosslinking coagent like this compound initiates a series of changes that ultimately define its dielectric performance. The following diagram illustrates this logical progression.
Caption: Logical workflow of polymer modification with TATM and its effect on dielectric properties.
Experimental Protocols
The characterization of the dielectric properties of modified polymers involves a set of standardized experimental procedures. The following protocols are based on established methodologies for crosslinked polyethylene (B3416737) (XLPE), a common polymer for such modifications.
1. Sample Preparation:
-
Blending: The base polymer (e.g., low-density polyethylene), a peroxide initiator (e.g., dicumyl peroxide), and the crosslinking coagent (TATM or alternative) are melt-blended in a torque rheometer. The concentrations of the initiator and coagent are varied to achieve different degrees of crosslinking.
-
Molding: The blended material is then compression-molded into films of a specified thickness (e.g., 100 ± 10 µm) at a high temperature (e.g., 120°C) and pressure to form a uniform sheet.
-
Crosslinking (Curing): The temperature is then raised to the crosslinking temperature (e.g., 180°C) and held for a specific duration to induce the crosslinking reaction.
-
Degassing: After crosslinking, the samples are degassed in a vacuum oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to remove any volatile byproducts from the peroxide decomposition.
2. Dielectric Spectroscopy:
-
Instrumentation: A broadband dielectric spectrometer is used to measure the dielectric constant (relative permittivity) and dielectric loss tangent over a wide frequency range (e.g., 10⁻¹ Hz to 10⁶ Hz).
-
Procedure: A film sample is placed between two electrodes in the spectrometer. The measurements are typically conducted at room temperature. The instrument applies an alternating electric field of varying frequency and measures the material's response.
3. AC Breakdown Strength Test:
-
Instrumentation: A high-voltage AC breakdown tester equipped with two electrodes (e.g., sphere-plate or sphere-sphere) is used.
-
Procedure: The film sample is placed between the electrodes and immersed in an insulating medium (e.g., silicone oil) to prevent flashover. An AC voltage is applied and increased at a constant rate (e.g., 1 kV/s) until dielectric breakdown occurs. The breakdown voltage is recorded, and the breakdown strength is calculated by dividing the breakdown voltage by the thickness of the sample. The tests are often analyzed using a two-parameter Weibull distribution to determine the characteristic breakdown strength[3].
4. Thermal Stimulated Depolarization Current (TSDC) Analysis:
-
Purpose: This technique is used to investigate the presence and energy levels of charge traps introduced by the modification.
-
Procedure:
-
Polarization: The sample is heated to a specific temperature and a DC electric field is applied for a certain duration to polarize the sample.
-
Cooling: While the electric field is still applied, the sample is rapidly cooled to a low temperature to freeze the polarized state.
-
Depolarization: The electric field is removed, and the sample is short-circuited through an electrometer. The sample is then heated at a constant rate, and the depolarization current is measured as a function of temperature. The resulting current peaks provide information about the trap energy levels.
-
Workflow for Synthesis and Characterization
The overall process for evaluating the dielectric properties of polymers modified with this compound and its alternatives can be visualized as follows:
Caption: Experimental workflow for evaluating modified polymer dielectric properties.
References
- 1. Effects of Crosslinking Coagents on the Crosslinking Behavior and Electrical Properties of XLPE Cable Insulation Materials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Effects of Crosslinking Coagents on the Crosslinking Behavior and Electrical Properties of XLPE Cable Insulation Materials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Triallyl Trimellitate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Triallyl trimellitate, a crosslinking agent used in polymer chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal protocols must be followed to minimize environmental impact and ensure workplace safety.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses, and a lab coat.[3] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[3] In case of a spill, collect the material using spark-proof tools and explosion-proof equipment and dispose of it promptly in accordance with regulations.[3]
Step-by-Step Disposal Procedure
The primary recommended methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration.
-
Waste Collection:
-
Collect waste this compound in a suitable, properly labeled, and securely closed container.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Waste Disposal Service:
-
The most secure and compliant method of disposal is to transfer the waste material to a licensed chemical destruction facility.
-
Contact your institution's EHS office to arrange for pickup by a certified waste management contractor.
-
-
Controlled Incineration:
-
An alternative disposal method is controlled incineration with flue gas scrubbing.[3] This process must be carried out in a permitted hazardous waste incinerator to ensure complete combustion and to neutralize harmful airborne byproducts.
-
This method should only be performed by trained professionals at a licensed facility.
-
Important Considerations:
-
Do NOT discharge this compound to sewer systems or drains. [3]
-
Do NOT contaminate water, foodstuffs, feed, or seed by storage or disposal. [3]
Container Disposal
Proper disposal of empty containers is also a critical step to prevent chemical exposure and environmental contamination.
-
Triple Rinse:
-
Thoroughly rinse the empty container with a suitable solvent at least three times.
-
The rinsate should be collected and disposed of as chemical waste, following the same procedure as for this compound.
-
-
Recycling or Reconditioning:
-
Once properly decontaminated, the container can be offered for recycling or reconditioning.[3]
-
-
Landfill Disposal:
-
Combustible Packaging:
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[3]
-
Quantitative Data
No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal, specific incineration temperatures) were found in the reviewed safety data sheets. Disposal regulations are typically governed by local, state, and federal guidelines, which should be consulted for specific quantitative limits.
The following table summarizes key physical and chemical properties of this compound relevant to its handling and safety.
| Property | Value |
| Molecular Formula | C18H18O6 |
| Molecular Weight | 330.33 g/mol |
| Appearance | Pale yellow liquid |
| Solubility | Soluble in alcohol and ether; insoluble in water.[4] |
| GHS Hazard Classification | Not classified[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound and its containers.
References
Personal protective equipment for handling Triallyl trimellitate
Essential Safety and Handling Guide for Triallyl Trimellitate
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While some classifications suggest this compound is not hazardous, it is prudent to handle it with care due to potential risks.[1][2] One source indicates it may be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Gloves | Chemical-impermeable gloves (inspected before use).[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[4] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the chemical.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within an efficient fume hood or an equivalent system.[1][5]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Ensure that personal clothing does not become contaminated.[5]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]
-
Keep away from sources of ignition.[5]
-
Store separately from foodstuff containers and incompatible materials.[1]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination.
Spill Response:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and eye protection.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan:
-
Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
